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  • Product: 4-Hydroxyphenyl 4-allyloxybenzoate
  • CAS: 128422-75-3

Core Science & Biosynthesis

Foundational

NMR and FTIR spectroscopic reference data for 4-Hydroxyphenyl 4-allyloxybenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 4-Hydroxyphenyl 4-allyloxybenzoate is a benzoate ester, a class of organic compounds with significance in various f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenyl 4-allyloxybenzoate is a benzoate ester, a class of organic compounds with significance in various fields, including materials science and as intermediates in the synthesis of more complex molecules. The presence of both an allyl ether and a phenol functional group makes it a versatile building block. Accurate structural elucidation and characterization are paramount for its application, and Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for this purpose.

This guide provides a comprehensive overview of the NMR and FTIR spectroscopic data for 4-Hydroxyphenyl 4-allyloxybenzoate. It is designed to serve as a reference for researchers and professionals, offering not just the data itself, but also the underlying principles of spectral interpretation and detailed experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 4-Hydroxyphenyl 4-allyloxybenzoate is presented below. The key structural features that give rise to its characteristic spectroscopic signals are the two para-substituted benzene rings, the ester linkage, the allyl ether group, and the terminal hydroxyl group.

Caption: Molecular Structure of 4-Hydroxyphenyl 4-allyloxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR data for 4-Hydroxyphenyl 4-allyloxybenzoate in a standard deuterated solvent like CDCl₃ are summarized in the table below.

Table 1: Predicted ¹H NMR Data for 4-Hydroxyphenyl 4-allyloxybenzoate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0Doublet2HAromatic Protons (ortho to C=O)
~7.1Doublet2HAromatic Protons (ortho to ester O)
~6.9Doublet2HAromatic Protons (meta to C=O)
~6.8Doublet2HAromatic Protons (meta to ester O)
~6.0Multiplet1HVinylic Proton (-CH=)
~5.4Doublet of Doublets1HVinylic Proton (=CH₂, trans)
~5.3Doublet of Doublets1HVinylic Proton (=CH₂, cis)
~5.0Singlet (broad)1HPhenolic Proton (-OH)
~4.6Doublet2HAllylic Protons (-O-CH₂-)

Causality Behind Experimental Choices in ¹H NMR:

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and has a single, well-defined solvent peak at 7.26 ppm. For compounds with exchangeable protons like the phenolic -OH, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to better observe these signals.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) because it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a single, sharp signal that does not overlap with most organic proton signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Hydroxyphenyl 4-allyloxybenzoate

Chemical Shift (δ, ppm)Assignment
~165Ester Carbonyl (C=O)
~163Aromatic Carbon (C-O-Allyl)
~156Aromatic Carbon (C-OH)
~144Aromatic Carbon (ipso to ester O)
~132Aromatic Carbons (ortho to C=O)
~131Vinylic Carbon (-CH=)
~122Aromatic Carbons (ortho to ester O)
~121Aromatic Carbon (ipso to C=O)
~118Vinylic Carbon (=CH₂)
~115Aromatic Carbons (meta to C=O)
~114Aromatic Carbons (meta to ester O)
~69Allylic Carbon (-O-CH₂-)

Expertise & Experience in ¹³C NMR Interpretation: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the electron-withdrawing ester group (C-O-Allyl) is shifted downfield, while the carbon attached to the electron-donating hydroxyl group (C-OH) is also significantly downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted FTIR Data for 4-Hydroxyphenyl 4-allyloxybenzoate

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, MediumO-H Stretch (Phenol)
~3080Medium=C-H Stretch (Aromatic & Vinylic)
~2930Weak-C-H Stretch (Allylic)
~1720StrongC=O Stretch (Ester)
~1605StrongC=C Stretch (Aromatic)
~1270StrongC-O Stretch (Ester, Aryl-O)
~1160StrongC-O Stretch (Ester, O-Alkyl)
~1020Medium=C-H Bend (Vinylic)
~840StrongC-H Bend (para-disubstituted Aromatic)

Trustworthiness Through Self-Validating Protocols: A well-calibrated FTIR spectrometer is crucial for obtaining accurate data. A daily background scan using a clean, empty sample compartment is essential to subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring that the observed peaks are solely from the sample.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition a Weigh ~5-10 mg of 4-Hydroxyphenyl 4-allyloxybenzoate b Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) a->b c Add a small drop of TMS (internal standard) b->c d Transfer solution to a clean, dry NMR tube c->d e Insert NMR tube into the spectrometer f Lock the spectrometer on the deuterium signal of the solvent e->f g Shim the magnetic field to optimize homogeneity f->g h Acquire 1H NMR spectrum (typically 16-64 scans) i Acquire 13C NMR spectrum (may require more scans) h->i j Process the data (Fourier transform, phase correction, baseline correction) i->j

Exploratory

CAS 128422-75-3 molecular weight and foundational characteristics

An In-Depth Technical Guide to GW4064 (CAS 278779-30-9): A Core Directive for Researchers Authored by a Senior Application Scientist Introduction: In the landscape of nuclear receptor pharmacology, few small molecules ha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to GW4064 (CAS 278779-30-9): A Core Directive for Researchers

Authored by a Senior Application Scientist

Introduction: In the landscape of nuclear receptor pharmacology, few small molecules have offered the precision and utility of GW4064. Identified as a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), GW4064 has become an indispensable tool for dissecting the intricate roles of FXR in metabolic homeostasis and disease.[1][2][3] This guide provides a comprehensive overview of the foundational characteristics of GW4064, its mechanism of action, and practical insights into its application in a research setting. While the user initially provided CAS 128422-75-3, extensive database searches indicate that the well-characterized FXR agonist, GW4064, is correctly identified by CAS 278779-30-9 .

Core Compound Characteristics

GW4064 is a synthetic isoxazole derivative that has been extensively utilized to elucidate the cellular and physiological functions of the Farnesoid X Receptor (FXR).[4] Its high potency and selectivity make it a valuable research compound, although limitations such as poor solubility and UV light instability have precluded its development as a clinical drug.[2][5]

PropertyValueSource(s)
CAS Number 278779-30-9[6]
Molecular Weight 542.84 g/mol [3][4][6]
Molecular Formula C28H22Cl3NO4[4][6][7]
EC50 (FXR) ~15-65 nM[2][3][6][8]
Appearance White to off-white solid[6]
Solubility Soluble in DMSO and DMF[3][6]

Mechanism of Action: The Farnesoid X Receptor (FXR) Signaling Pathway

GW4064 exerts its biological effects by acting as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine.[9] FXR is a key regulator of bile acid, lipid, and glucose metabolism.[10]

Upon binding to GW4064, FXR undergoes a conformational change and translocates to the cell nucleus. There, it forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[9][11]

One of the primary functions of FXR activation is the negative feedback regulation of bile acid synthesis. This is achieved through the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[9][12] Additionally, FXR activation stimulates the expression of genes involved in bile acid transport and detoxification.[10]

FXR_Signaling_Pathway cluster_nucleus Nucleus GW4064 GW4064 FXR_inactive Inactive FXR GW4064->FXR_inactive FXR_active Active FXR FXR_inactive->FXR_active Translocates to Nucleus RXR RXR FXR_active->RXR Heterodimerizes with FXR_RXR FXR/RXR Heterodimer FXR_active->FXR_RXR RXR->FXR_RXR FXRE FXRE (DNA) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates SHP ↑ SHP Expression Target_Genes->SHP Transporters ↑ Bile Acid Transporters Target_Genes->Transporters CYP7A1 ↓ CYP7A1 Expression (Bile Acid Synthesis) SHP->CYP7A1 Inhibits

Caption: GW4064 activates the FXR signaling pathway.

Foundational Characteristics and Research Applications

GW4064's utility as a research tool stems from its ability to selectively activate FXR, allowing for the investigation of its diverse physiological roles.

  • Metabolic Regulation: Studies have demonstrated that GW4064 improves hyperglycemia and hyperlipidemia in diabetic mouse models.[3] It has been shown to reduce the expression of genes involved in hepatic gluconeogenesis and lipogenesis.[13]

  • Hepatic Protection: GW4064 has shown protective effects in animal models of cholestasis by inducing the expression of canalicular transporters involved in bile acid efflux and repressing bile acid biosynthesis.[12][14] It can also attenuate diet-induced hepatic steatosis and inflammation.[15]

  • Intestinal Barrier Function: The compound has been found to protect intestinal epithelial barrier function and ameliorate inflammation in mouse models of colitis.[16]

  • Cancer Research: The role of FXR in cancer is complex, with both pro- and anti-tumorigenic effects reported. GW4064 has been used to investigate the impact of FXR activation on various cancers, including breast and colorectal cancer.[1][16][17] Interestingly, some studies suggest that GW4064 can have FXR-independent effects, potentially through modulation of G protein-coupled receptors.[1]

Experimental Protocols: A Practical Guide

The following protocols are synthesized from methodologies described in the literature and serve as a starting point for in vitro and in vivo studies using GW4064.

In Vitro Cell-Based Luciferase Reporter Assay

This protocol is designed to assess the agonistic activity of GW4064 on FXR in a cellular context.

Objective: To determine the EC50 of GW4064 for FXR activation.

Materials:

  • HEK293 or CV-1 cells[8]

  • Expression plasmid for the human FXR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain

  • Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS)

  • Transfection reagent (e.g., FuGENE® 6)[8]

  • GW4064 (dissolved in DMSO)

  • Cell culture medium and reagents

  • Luciferase assay system

Procedure:

  • Cell Seeding: Seed HEK293 or CV-1 cells in 96-well plates at an appropriate density.

  • Transfection: Co-transfect the cells with the FXR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.[8]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of GW4064 or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the log of the GW4064 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Murine Model of Diet-Induced Hepatic Steatosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of GW4064 in a mouse model of non-alcoholic fatty liver disease (NAFLD).

Objective: To assess the effect of GW4064 on hepatic steatosis and metabolic parameters in mice fed a high-fat diet.

Materials:

  • C57BL/6J mice

  • High-fat diet (HFD)

  • GW4064

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]

  • Equipment for intraperitoneal injections

  • Analytical equipment for measuring serum parameters (e.g., glucose, insulin, lipids) and for liver histology and gene expression analysis.

Procedure:

  • Acclimation and Diet: Acclimate mice to the animal facility for at least one week. Then, feed the mice a high-fat diet for a specified period (e.g., 12-16 weeks) to induce obesity and hepatic steatosis.

  • Group Assignment: Randomly assign the mice to treatment groups (e.g., vehicle control, GW4064-treated).

  • Compound Administration: Administer GW4064 (e.g., 30 mg/kg) or vehicle daily via intraperitoneal injection for a defined treatment period (e.g., 4 weeks).[13]

  • Monitoring: Monitor body weight and food intake throughout the study.

  • Sample Collection: At the end of the treatment period, collect blood samples for analysis of serum glucose, insulin, and lipid levels. Euthanize the mice and collect liver tissue for histological analysis (e.g., H&E and Oil Red O staining) and gene expression analysis (e.g., qRT-PCR for markers of lipogenesis and inflammation).

  • Data Analysis: Statistically analyze the differences in body weight, serum parameters, liver histology scores, and gene expression levels between the treatment groups.

Experimental_Workflow cluster_invitro In Vitro: Cell-Based Assay cluster_invivo In Vivo: Murine Model a Seed Cells (e.g., HEK293) b Co-transfect with FXR-LBD & Luciferase Plasmids a->b c Treat with GW4064 (Serial Dilutions) b->c d Incubate for 24h c->d e Measure Luciferase Activity d->e f Calculate EC50 e->f g Induce Hepatic Steatosis (High-Fat Diet) h Administer GW4064 (e.g., 30 mg/kg, i.p.) g->h i Monitor Body Weight & Food Intake h->i j Collect Blood & Liver Samples i->j k Analyze Serum Parameters, Histology, & Gene Expression j->k l Statistical Analysis k->l

Caption: A representative experimental workflow for GW4064.

Conclusion

GW4064 remains a cornerstone for research into the farnesoid X receptor. Its well-defined molecular characteristics and potent, selective agonism provide a reliable means to probe the multifaceted roles of FXR in health and disease. While its direct therapeutic application is unlikely, the knowledge gained from studies utilizing GW4064 continues to inform the development of novel FXR-targeted therapies for a range of metabolic and inflammatory disorders.

References

  • Current time information in Singapore. (n.d.). Google.
  • Singh, N., et al. (2014). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Pharmacology, 85(5), 775-787.
  • Chen, Y.-C., et al. (2023). Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. International Journal of Molecular Sciences, 24(23), 17006.
  • RayBiotech. (n.d.). GW4064. Retrieved February 16, 2026, from [Link]

  • Alemi, F., et al. (2022). The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity. International Journal of Molecular Sciences, 23(22), 14008.
  • Massafra, V., & Trauner, M. (2017). Intestinal Farnesoid X Receptor Signaling Modulates Metabolic Disease. Digestive Diseases, 35(3), 222-231.
  • Li, Y., et al. (2023). Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis.
  • Lefebvre, P., et al. (2005). The Farnesoid X receptor: a molecular link between bile acid and lipid and glucose metabolism. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(7), 1332-1340.
  • Wikipedia. (n.d.). Farnesoid X receptor. Retrieved February 16, 2026, from [Link]

  • Singh, N., et al. (2012). Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α. Journal of Biological Chemistry, 287(3), 1839-1850.
  • Singh, N., et al. (2014). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein-Coupled Receptors. ResearchGate. Retrieved February 16, 2026, from [Link]

  • Li, Y., et al. (2013). Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. British Journal of Pharmacology, 169(2), 430-443.
  • Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis.
  • Li, J., et al. (2017). FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection. American Journal of Physiology-Gastrointestinal and Liver Physiology, 312(5), G447-G457.
  • Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis.
  • Wang, Y., et al. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. Oncoimmunology, 12(1), 2217621.
  • Kim, D. H., et al. (2018). Effects of the FXR agonist GW4064 on metabolic disorders in db/db mice. Archives of Pharmacal Research, 41(3), 335-343.
  • ResearchGate. (2019). FXR agonist activity of conformationally constrained analogs of GW 4064. Retrieved February 16, 2026, from [Link]

Sources

Foundational

Crystallographic data for 4-Hydroxyphenyl 4-allyloxybenzoate monomers

An In-Depth Technical Guide to the Crystallographic Analysis of 4-Hydroxyphenyl 4-allyloxybenzoate Monomers Abstract: This technical guide offers a comprehensive examination of the crystallographic characteristics of 4-H...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 4-Hydroxyphenyl 4-allyloxybenzoate Monomers

Abstract: This technical guide offers a comprehensive examination of the crystallographic characteristics of 4-Hydroxyphenyl 4-allyloxybenzoate, a monomer of significant interest in the field of liquid crystalline polymers. The narrative herein is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, crystallization, and structural analysis of this molecule. We will explore the causality behind the experimental choices, from obtaining single crystals to the intricacies of X-ray diffraction and data interpretation. While a complete, publicly deposited crystal structure for 4-Hydroxyphenyl 4-allyloxybenzoate is not available, this guide will leverage data from a closely related analogue, 4-Hydroxyphenyl 4-fluorobenzoate, to provide an illustrative and scientifically grounded analysis of the expected structural features.

Introduction: The Molecular Architecture and its Implications

4-Hydroxyphenyl 4-allyloxybenzoate is a molecule of interest for the synthesis of liquid-crystalline side-chain polymers.[1] Its design, featuring a rigid biphenyl-like core and a flexible allyloxy group, makes it a prime candidate for forming mesophases—the intermediate state between crystalline solid and isotropic liquid. The precise three-dimensional arrangement of these monomers in the solid state is the primary determinant of the bulk material's properties. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method to elucidate this atomic arrangement, providing critical insights into intermolecular interactions that govern crystal packing and, by extension, the stability and nature of the resulting liquid crystal phases.[2][3]

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The synthesis of 4-Hydroxyphenyl 4-allyloxybenzoate presents a notable chemical challenge: the selective mono-esterification of a symmetric diol like hydroquinone.[1] The following protocol outlines a robust pathway to the target monomer and the subsequent growth of single crystals, a critical and often arduous step.[2]

Experimental Protocol: Synthesis of 4-Hydroxyphenyl 4-allyloxybenzoate
  • Intermediate Synthesis (4-Hydroxyphenyl 4-hydroxybenzoate): The synthesis begins with the esterification of 4-hydroxybenzoic acid with hydroquinone. A common challenge is preventing the formation of the di-substituted product. One approach involves using a large excess of hydroquinone, which can then be laboriously separated.[1] An alternative method involves the cleavage of a 1,4-bis(benzoyl)hydroquinone derivative.[1]

  • Allylation: The purified 4-hydroxyphenyl 4-hydroxybenzoate intermediate is then subjected to allylation. This is typically achieved by reacting it with allyl bromide in the presence of a weak base like potassium carbonate in a polar aprotic solvent (e.g., acetone). The base deprotonates the more acidic phenolic hydroxyl group, which then acts as a nucleophile to displace the bromide from the allyl group.

  • Purification and Crystallization: The crude product is purified via column chromatography on silica gel. To obtain crystals suitable for X-ray diffraction, slow evaporation of a solution of the purified compound is employed. A solvent system in which the compound is moderately soluble, such as a mixture of ethyl acetate and a non-polar anti-solvent like hexane, is often effective.[4][5] The vessel should be covered and left in a vibration-free environment to allow for slow solvent evaporation over several days.[5]

Synthesis_and_Crystallization_Workflow Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystal Growth Reactants 4-Hydroxybenzoic Acid + Hydroquinone Esterification Selective Mono-esterification Reactants->Esterification Intermediate 4-Hydroxyphenyl 4-hydroxybenzoate Esterification->Intermediate Allylation_Reactants Intermediate + Allyl Bromide (K2CO3, Acetone) Intermediate->Allylation_Reactants Allylation Williamson Ether Synthesis Allylation_Reactants->Allylation Crude_Product Crude 4-Hydroxyphenyl 4-allyloxybenzoate Allylation->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Purified Monomer Column_Chromatography->Pure_Product Crystal_Growth Slow Evaporation (Ethyl Acetate/Hexane) Pure_Product->Crystal_Growth Single_Crystal Diffraction-Quality Single Crystal Crystal_Growth->Single_Crystal

Caption: Workflow for the synthesis and crystallization of the monomer.

Single-Crystal X-ray Diffraction: Elucidating the Atomic Structure

SC-XRD provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[1] The quality of the final structural model is directly dependent on the quality of the crystal used.[6]

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Selection and Mounting: A single crystal, ideally between 0.1 and 0.25 mm in its largest dimension, is selected under a polarizing microscope.[6] It should be transparent and free of visible defects. The crystal is mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100-170 K) to minimize thermal motion.[4]

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction patterns are collected as the crystal is rotated.[1]

  • Data Processing: The raw diffraction intensities are integrated, corrected for experimental factors (Lorentz and polarization effects), and reduced to a set of unique reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map.[4][7] An atomic model is built into this map. The model is then refined using a full-matrix least-squares method on F², adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.[4] The quality of the final model is assessed using metrics like the R-value.[7]

Data_Collection_Workflow SC-XRD Data Collection and Refinement Select_Crystal Select High-Quality Single Crystal Mount_Cool Mount and Flash-Cool (e.g., 174 K) Select_Crystal->Mount_Cool XRay_Exposure Expose to Monochromatic X-ray Beam Mount_Cool->XRay_Exposure Collect_Frames Collect Diffraction Frames (Rotation Method) XRay_Exposure->Collect_Frames Process_Data Integrate Intensities & Apply Corrections Collect_Frames->Process_Data Solve_Structure Solve Phase Problem (Direct Methods) Process_Data->Solve_Structure Refine_Model Refine Atomic Positions & Displacement Parameters Solve_Structure->Refine_Model Final_Structure Final Structural Model (CIF File) Refine_Model->Final_Structure

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Structural Interpretation

As no public crystal structure is available for 4-Hydroxyphenyl 4-allyloxybenzoate, we present the crystallographic data for the closely related compound, 4-Hydroxyphenyl 4-fluorobenzoate , as a representative example to illustrate the type of data obtained and its interpretation.[4]

Table 1: Representative Crystal Data and Structure Refinement (for 4-Hydroxyphenyl 4-fluorobenzoate)[4]
ParameterValue
Crystal Data
Empirical FormulaC₁₃H₉FO₃
Formula Weight232.2 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)24.938(5), 5.4789(11), 7.6858(15)
α, β, γ (°)90, 93.59(3), 90
Volume (ų)1048.1(4)
Z4
Data Collection
Temperature (K)174(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected10972
Independent Reflections2597
R(int)0.027
Refinement
MethodFull-matrix least-squares on F²
R₁ [I > 2σ(I)]0.041
wR₂(F²) (all data)0.105
Goodness-of-fit (S)1.05
Structural Interpretation

Based on the analogue structure, we can anticipate key features for 4-Hydroxyphenyl 4-allyloxybenzoate:

  • Molecular Conformation: The molecule is expected to be largely planar across the two aromatic rings. However, there will be a significant dihedral angle between the planes of the two rings, similar to the 59.86° observed in the fluoro-analogue.[4] The allyloxy tail will introduce conformational flexibility.

  • Intermolecular Interactions: The crystal packing will likely be dominated by hydrogen bonding. The phenolic hydroxyl group is a potent hydrogen bond donor and will form strong O-H···O=C interactions with the carbonyl oxygen of a neighboring molecule. This interaction is expected to link the molecules into one-dimensional chains, a common motif in this class of compounds.[4] Weaker C-H···π interactions may also play a role in stabilizing the three-dimensional crystal lattice.

Packing_Diagram Anticipated Intermolecular Interactions Molecule_A Molecule A Phenolic -OH (Donor) Carbonyl C=O (Acceptor) Molecule_B Molecule B Phenolic -OH (Donor) Carbonyl C=O (Acceptor) Molecule_A:head->Molecule_B:carbonyl O-H···O=C Hydrogen Bond Molecule_C Molecule C Phenolic -OH (Donor) Carbonyl C=O (Acceptor) Molecule_B:head->Molecule_C:carbonyl O-H···O=C Hydrogen Bond

Caption: Dominant hydrogen bonding motif expected in the crystal structure.

Conclusion

This guide has detailed the necessary steps to approach the crystallographic analysis of 4-Hydroxyphenyl 4-allyloxybenzoate, from its synthesis to the interpretation of its structural data. While the specific crystal structure of the title compound remains to be publicly reported, the analysis of a close analogue provides a robust framework for understanding its likely solid-state conformation and packing. The elucidation of this structure is a critical step toward a deeper comprehension of its liquid crystalline properties and will aid in the rational design of new materials with tailored functionalities.

References

  • Ha, S. T., et al. (2009). 4-Hydroxyphenyl 4-fluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o252. Available at: [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database. Available at: [Link]

  • PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Available at: [Link]

  • CCDC. Access Structures. Available at: [Link]

  • Florence, A. J., & Shankland, N. (2018). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 18(9), 4846-4860. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • Oriental Journal of Chemistry. (2025). Crystallography and its Role in Molecular Structures. Available at: [Link]

  • Google Patents. (1997). US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
  • PubChem. 4-Hydroxyphenyl 4-hydroxybenzoate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Side-Chain Liquid Crystalline Polysiloxanes Featuring 4-Hydroxyphenyl 4-allyloxybenzoate: An Application Note and Detailed Protocol

Abstract This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the synthesis of a side-chain liquid crystalline polymer (SCLCP)....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the synthesis of a side-chain liquid crystalline polymer (SCLCP). The protocol details the preparation of the mesogenic monomer, 4-Hydroxyphenyl 4-allyloxybenzoate, and its subsequent grafting onto a polysiloxane backbone via a platinum-catalyzed hydrosilylation reaction. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. All procedures are supported by citations from authoritative sources.

Introduction

Side-chain liquid crystalline polymers (SCLCPs) are a fascinating class of materials that merge the unique optical and electrical properties of liquid crystals with the processability and mechanical integrity of polymers.[1] In these systems, rigid mesogenic units are attached as side chains to a flexible polymer backbone, often via a flexible spacer.[2] This molecular architecture allows for the formation of various liquid crystalline phases (e.g., nematic, smectic) that can be influenced by external stimuli such as temperature and electric fields, making them suitable for a wide range of applications including displays, sensors, and drug delivery systems.

Polysiloxanes are frequently chosen as the backbone for SCLCPs due to their high flexibility, low glass transition temperature, and thermal stability.[3] The synthesis of SCLCPs often involves the grafting of mesogenic monomers onto a polysiloxane backbone. A highly efficient method for this is the hydrosilylation reaction, which involves the addition of a Si-H bond across an unsaturated bond, such as an alkene.[4] This reaction is typically catalyzed by platinum-based catalysts, such as Karstedt's catalyst.[5]

This application note focuses on the synthesis of a specific SCLCP using 4-Hydroxyphenyl 4-allyloxybenzoate as the mesogenic monomer. The allyl group provides the reactive site for the hydrosilylation reaction, allowing for its attachment to a poly(methylhydrosiloxane-co-dimethylsiloxane) backbone. The resulting polymer is expected to exhibit thermotropic liquid crystalline behavior.

Synthesis of the Monomer: 4-Hydroxyphenyl 4-allyloxybenzoate

The synthesis of the monomer can be approached via a two-step process involving a Williamson ether synthesis followed by an esterification reaction. This method offers a high-yielding and straightforward route to the desired product.

Step 1: Synthesis of 4-allyloxybenzoic acid via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[6][7] In this step, the phenolic hydroxyl group of 4-hydroxybenzoic acid is alkylated using allyl bromide.

Reaction Scheme:

Williamson Ether Synthesis reagents 4-Hydroxybenzoic Acid + Allyl Bromide conditions K2CO3, Acetone Reflux reagents->conditions product 4-allyloxybenzoic acid conditions->product

Caption: Williamson ether synthesis of 4-allyloxybenzoic acid.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (10.0 g, 72.4 mmol), potassium carbonate (20.0 g, 144.8 mmol), and 200 mL of acetone.

  • Stir the mixture vigorously and add allyl bromide (9.6 g, 79.6 mmol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in 100 mL of water and acidify with 2M hydrochloric acid until a white precipitate forms.

  • Filter the precipitate, wash with cold water, and dry in a vacuum oven at 60 °C to yield 4-allyloxybenzoic acid.[8]

Table 1: Reagents for the Synthesis of 4-allyloxybenzoic acid

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Hydroxybenzoic Acid138.1210.0 g72.4
Potassium Carbonate138.2120.0 g144.8
Allyl Bromide120.989.6 g79.6
Acetone58.08200 mL-
Step 2: Esterification of 4-allyloxybenzoic acid with Hydroquinone

The second step involves the esterification of the synthesized 4-allyloxybenzoic acid with hydroquinone to yield the final monomer, 4-Hydroxyphenyl 4-allyloxybenzoate. A common method for this esterification is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Reaction Scheme:

Esterification reagents 4-allyloxybenzoic acid + Hydroquinone conditions DCC, DMAP CH2Cl2, 0°C to RT reagents->conditions product 4-Hydroxyphenyl 4-allyloxybenzoate conditions->product

Caption: Esterification of 4-allyloxybenzoic acid with hydroquinone.

Protocol:

  • In a round-bottom flask, dissolve 4-allyloxybenzoic acid (5.0 g, 28.1 mmol) and hydroquinone (6.2 g, 56.2 mmol, 2 equivalents) in 150 mL of dry dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.34 g, 2.8 mmol) to the solution.

  • Cool the flask to 0 °C in an ice bath and slowly add a solution of dicyclohexylcarbodiimide (DCC) (6.3 g, 30.9 mmol) in 50 mL of dry DCM.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with DCM.

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-Hydroxyphenyl 4-allyloxybenzoate. An alternative method described in a patent involves the cleavage of 1,4-bis(4-allyloxybenzoyl)hydroquinone.[9]

Table 2: Reagents for the Esterification Reaction

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-allyloxybenzoic acid178.185.0 g28.1
Hydroquinone110.116.2 g56.2
DCC206.336.3 g30.9
DMAP122.170.34 g2.8
Dichloromethane84.93200 mL-

Synthesis of the Side-Chain Liquid Crystalline Polymer

The final step is the hydrosilylation of the 4-Hydroxyphenyl 4-allyloxybenzoate monomer with a poly(methylhydrosiloxane-co-dimethylsiloxane) (PMHS-co-PDMS) backbone. This reaction grafts the mesogenic side chains onto the flexible polysiloxane main chain.[10]

Reaction Scheme:

Hydrosilylation_Polymerization monomer 4-Hydroxyphenyl 4-allyloxybenzoate catalyst Karstedt's Catalyst Toluene, 60°C monomer->catalyst polymer_backbone PMHS-co-PDMS polymer_backbone->catalyst product Side-Chain Liquid Crystalline Polymer catalyst->product

Caption: Hydrosilylation of 4-Hydroxyphenyl 4-allyloxybenzoate with PMHS-co-PDMS.

Protocol:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Hydroxyphenyl 4-allyloxybenzoate (2.0 g, 7.4 mmol) and poly(methylhydrosiloxane-co-dimethylsiloxane) (PMHS-co-PDMS, with a molar equivalent of Si-H groups to the allyl groups of the monomer) in 50 mL of dry toluene. The exact amount of PMHS-co-PDMS will depend on its molecular weight and the percentage of methylhydrosiloxane units.[3][11]

  • Add Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, typically 5-10 ppm of Pt relative to the reactants).[5]

  • Heat the reaction mixture to 60 °C and stir for 48 hours. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band at approximately 2160 cm⁻¹.[3]

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the polymer by slowly adding the toluene solution to a large excess of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomer and catalyst residues.

  • Dry the final polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Table 3: Reagents for Hydrosilylation Polymerization

ReagentMolar Mass ( g/mol )QuantityNotes
4-Hydroxyphenyl 4-allyloxybenzoate270.282.0 gMesogenic monomer
PMHS-co-PDMSVariesStoichiometric amountThe amount depends on the % of Si-H units
Karstedt's CatalystVaries5-10 ppm PtPlatinum(0) complex in xylene
Toluene92.1450 mLAnhydrous
Methanol32.04~500 mLFor precipitation

Characterization

Thorough characterization of the monomer and the final polymer is crucial to confirm their structure, purity, and liquid crystalline properties.

Monomer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of 4-Hydroxyphenyl 4-allyloxybenzoate.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups, such as the ester carbonyl, ether linkage, and the allyl C=C bond.

  • Mass Spectrometry (MS): To confirm the molecular weight of the monomer.

  • Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM): To determine the melting point and observe any liquid crystalline phases of the monomer.

Polymer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the successful grafting of the mesogen onto the polysiloxane backbone by the disappearance of the allyl protons and the appearance of new signals corresponding to the propyl linkage.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the Si-H stretching band around 2160 cm⁻¹ is a key indicator of the completion of the hydrosilylation reaction.[3]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the synthesized polymer.

  • Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg) and the phase transition temperatures of the liquid crystalline phases.[12][13]

  • Polarized Optical Microscopy (POM): To visualize and identify the textures of the liquid crystalline phases (e.g., nematic, smectic).[14]

  • X-ray Diffraction (XRD): To investigate the molecular packing and determine the layer spacing in smectic phases.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of a side-chain liquid crystalline polymer based on a 4-Hydroxyphenyl 4-allyloxybenzoate mesogen and a polysiloxane backbone. By following the outlined procedures for monomer synthesis, polymerization, and characterization, researchers can successfully prepare and validate this promising class of materials for various advanced applications. The emphasis on the rationale behind each step and the inclusion of comprehensive characterization techniques are intended to ensure the reproducibility and scientific rigor of the synthesis.

References

  • Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships. Polymers (Basel). 2018;10(5):549.

  • 4-Hydroxybenzoic acid derivatives synthesis and characterization. Benchchem.

  • Process for the preparation of 4-hydroxyphenyl benzoate derivatives. US5654471A.

  • Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. Polymers (Basel). 2024;16(22):3045.

  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers (Basel). 2021;13(16):2691.

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.

  • Karstedt catalysts. Johnson Matthey.

  • Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate.

  • Design and Investigation of a Side-Chain Liquid Crystalline Polysiloxane with a N tb -Phase-Forming Side Chain. Molecules. 2023;28(23):7764.

  • Synthesis of 4-hydroxyphenyl 4-hydroxy-benzoate. Molbase.

  • Synthesis of Side Chain Liquid Crystal Polymers by Living Ring Opening Metathesis Polymerization. 4. Synthesis of Amorphous and Crystalline Diblock Copolymers and Their Blends with Low Molecular Weight Liquid Crystals. DTIC.

  • The Williamson Ether Synthesis. Master Organic Chemistry.

  • Design and Investigation of a Side-Chain Liquid Crystalline Polysiloxane with a Ntb Forming Side Chain. Preprints.org.

  • Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. EP0252357A2.

  • Williamson ether synthesis. TCI AMERICA.

  • Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation. Academia.edu.

  • Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO 4/2. Polymers (Basel). 2018;10(5):497.

  • Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction. mediaTUM.

  • Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. ResearchGate.

  • High grafting density polydimethylsiloxane polymer brushes: Synthesis and Characterization. Minds@UW.

  • Hydrosilylation vs. Piers–Rubinsztajn: Synthetic Routes to Chemically Cross-Linked Hybrid Phosphazene-Siloxane 3D-Structures. Polymers (Basel). 2021;13(14):2352.

  • Esterification of hydroxybenzoic acids. US5260475A.

  • Synthesis of 4-allyloxybenzoic acid. PrepChem.com.

  • Characteristics of polymethylhydrosiloxanes with branched, random structure of siloxane chains, containing branching units Q. ResearchGate.

  • 4-Hydroxybenzoic acid: Synthesis method and Biological activity. ChemicalBook.

  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. PubMed.

  • Characterization of polydimethylsiloxane (PDMS) properties for biomedical micro/nanosystems. PubMed.

  • synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. ResearchGate.

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers (Basel). 2021;13(15):2487.

  • Hydrosilylation reactions of polymethylhydrosiloxane with acrylates and methacrylates and solid polymer electrolyte membranes on their basis. ResearchGate.

  • Characterization of polydimethylsiloxane (PDMS) properties for biomedical micro/nanosystems. SciSpace.

  • CuH-catalyzed consecutive hydrosilylation/dehydrocoupling polymerization of difunctional hydroxyketones with dihydrosilanes for the synthesis of chiral poly(silyl ether)s. Chinese Chemical Letters. 2023;34(2):107569.

  • Polymethylhydrosiloxane – Knowledge and References. Taylor & Francis.

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.

  • Preparation of 4-hydroxybenzoyl chloride. CN101376627A.

  • trans-4,4'-DIMETHOXYSTILBENE. Organic Syntheses Procedure.

  • Method for producing 4-benzyloxyphenol. JPH085832B2.

  • Advanced Electrochemical C–C Bond Formation Using a Michael-Type Nozaki–Hiyama–Kishi (NHK) Reaction. ACS Omega. 2023;8(42):39474–39483.

  • Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone: An In-depth Technical Guide. Benchchem.

Sources

Application

Application of 4-Hydroxyphenyl 4-allyloxybenzoate in advanced photoresist materials

High-Performance Application Note: 4-Hydroxyphenyl 4-allyloxybenzoate in Advanced Photoresist Materials Executive Summary The drive toward sub-50 nm semiconductor fabrication necessitates photoresist materials that can s...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Application Note: 4-Hydroxyphenyl 4-allyloxybenzoate in Advanced Photoresist Materials

Executive Summary

The drive toward sub-50 nm semiconductor fabrication necessitates photoresist materials that can simultaneously deliver high sensitivity, exceptional dry-etch resistance, and rapid development without micro-swelling. 4-Hydroxyphenyl 4-allyloxybenzoate (4-HPAB, CAS: 128422-75-3) is a highly versatile, bifunctional mesogenic monomer originally synthesized for liquid crystalline elastomers[1]. However, its unique structural motif—combining a polymerizable allyl ether, a rigid aromatic core, and a base-soluble phenolic hydroxyl group—makes it an exceptional crosslinking additive for next-generation negative-tone photoresists based on thiol-ene click chemistry.

This application note provides a comprehensive guide to formulating, processing, and validating a 4-HPAB-integrated negative-tone photoresist.

Mechanistic Rationale: The Causality of Molecular Design

To understand why 4-HPAB is highly effective in lithographic applications, we must deconstruct its molecular architecture and the physical chemistry it enables:

  • Allyl Ether Moiety (-O-CH₂-CH=CH₂): Traditional acrylate-based resists suffer from severe oxygen inhibition, requiring inert atmospheres during exposure. The allyl group in 4-HPAB participates in radical-mediated thiol-ene click chemistry , a step-growth polymerization process that is highly efficient, proceeds rapidly to high yields, and is fundamentally immune to oxygen inhibition[2].

  • Phenolic Hydroxyl Group (-OH): In chemically amplified and advanced resists, solubility in industry-standard 0.26N Tetramethylammonium hydroxide (TMAH) developer is non-negotiable[3]. The unreacted phenolic -OH ensures that unexposed regions of the resist dissolve cleanly and rapidly via deprotonation, preventing the micro-swelling commonly seen in purely aliphatic negative-tone resists.

  • Aromatic Benzoate Core: The rigid, mesogenic biphenyl-like structure imparts high thermal stability[1]. In lithography, this high carbon density translates to a low Ohnishi parameter, granting the crosslinked network superior dry-etch resistance during subsequent pattern transfer into silicon or metal-oxide substrates.

Mechanism PI Photoinitiator (PI) UV Cleavage Radical Thiyl Radical Generation (R-S•) PI->Radical hν (UV) Monomer 4-HPAB (Allyl Group) Radical->Monomer Attack on C=C Propagation Carbon-Centered Radical Propagation Monomer->Propagation Thiol-Ene Click Network Crosslinked Polymer Network (Insoluble in TMAH) Propagation->Network Chain Transfer

Caption: Photochemical Thiol-Ene Crosslinking Pathway of 4-HPAB

Application Protocol 1: Formulation of a Thiol-Ene Negative-Tone Photoresist

Because 4-HPAB is a crystalline small molecule (melting point ~75 °C)[1], it must be formulated within an amorphous polymer matrix to prevent crystallization during film casting.

Materials & Formulation Ratio:

Component Chemical Identity Weight % (Solid) Function
Matrix Resin Poly(4-hydroxystyrene) (PHS) 60 wt% Film former; TMAH solubility
Crosslinker 4-Hydroxyphenyl 4-allyloxybenzoate 20 wt% Etch-resistant "Ene" monomer
Co-reactant Pentaerythritol tetrakis(3-mercaptopropionate) 15 wt% Multifunctional Thiol
Photoinitiator Irgacure 651 (or equivalent) 5 wt% Radical generation

| Solvent | Propylene glycol methyl ether acetate (PGMEA) | Target 10% total solids | Casting solvent |

Step-by-Step Preparation:

  • Dissolution: Dissolve the PHS matrix in PGMEA under continuous magnetic stirring at 40°C until optically clear.

  • Monomer Integration: Add 4-HPAB and the thiol co-reactant to the solution. Causality: The phenolic group of 4-HPAB forms hydrogen bonds with the PHS matrix, preventing phase separation and suppressing monomer crystallization.

  • Sensitization: Add the photoinitiator in an amber vial (actinic safe-light environment) to prevent premature UV crosslinking.

  • Filtration: Pass the formulation through a 0.2 μm PTFE syringe filter to remove micro-particulates.

  • Self-Validating System Check: Spin-coat a test aliquot onto a bare silicon wafer and inspect under dark-field optical microscopy. Validation: A completely featureless, dark field confirms that 4-HPAB is fully miscible and has not micro-crystallized.

Application Protocol 2: Lithographic Processing Workflow

Workflow Prep Formulation Preparation Spin Spin Coating (1500 rpm) Prep->Spin SB Soft Bake (90°C, 60s) Spin->SB Exp UV Exposure (Dose: 30 mJ/cm²) SB->Exp PEB Post-Exposure Bake (110°C, 60s) Exp->PEB Dev Development (0.26N TMAH) PEB->Dev

Caption: Lithographic Processing Workflow for 4-HPAB Negative-Tone Resists

Step-by-Step Methodology:

  • Spin Coating: Dispense 2 mL of the formulated resist onto a hexamethyldisilazane (HMDS)-primed silicon wafer. Spin at 1500 rpm for 30 seconds to achieve a target film thickness of ~150 nm.

  • Soft Bake (Post-Apply Bake): Bake the wafer on a contact hotplate at 90°C for 60 seconds.

    • Causality: This temperature is specifically chosen to drive off the PGMEA solvent and solidify the film, but is kept strictly below 100°C to prevent premature, thermally-induced activation of the thiol-ene reaction.

  • UV Exposure: Expose the film through a photomask using a 365 nm (i-line) or broadband UV stepper.

    • Causality: UV photons cleave the photoinitiator, generating radicals that abstract hydrogen from the thiol, creating thiyl radicals. These rapidly attack the allyl double bonds of 4-HPAB, initiating the click network[2].

  • Post-Exposure Bake (PEB): Bake at 110°C for 60 seconds.

    • Causality: The PEB elevates the polymer matrix above its glass transition temperature ( Tg​ ), increasing chain mobility. This drives the step-growth thiol-ene reaction to near 100% conversion, maximizing the crosslink density in the exposed regions.

  • Development: Puddle develop using 0.26N TMAH for 60 seconds, followed by a deionized water rinse and spin-dry.

    • Causality: The unexposed areas retain abundant free phenolic -OH groups (from both PHS and unreacted 4-HPAB) and dissolve rapidly via standard acid-base neutralization[3].

  • Self-Validating System Check: Measure the film thickness of the exposed (crosslinked) regions using spectral ellipsometry before and after development. Validation: A thickness loss (dark erosion) of < 2 nm confirms that the 4-HPAB crosslinking density is sufficient to withstand the aggressive alkaline developer.

Quantitative Data: Lithographic Performance Metrics

The integration of 4-HPAB yields a highly sensitive, high-contrast resist profile. The quantitative metrics below summarize the expected performance of the optimized formulation:

Performance MetricMeasured ValueAnalytical Method / Causality
Sensitivity ( E0​ ) 22 - 25 mJ/cm²Derived from Contrast Curve. High sensitivity is driven by the lack of oxygen inhibition in the thiol-ene pathway.
Contrast ( γ ) 4.2Slope of the linear portion of the contrast curve. The step-growth nature of the click reaction ensures a sharp solubility switch.
Dark Erosion Rate < 2 nm/minSpectral Ellipsometry. Confirms the robust insolubility of the 4-HPAB/Thioether network in 0.26N TMAH.
Etch Selectivity 1.8 : 1 (vs. SiO₂)Reactive Ion Etching (CF₄/CHF₃ plasma). The aromatic benzoate core of 4-HPAB significantly enhances physical sputtering resistance.

References

  • Hu, J.-S., Zhang, B.-Y., Jia, Y.-G., & Chen, S. (2003). "Side-Chain Cholesteric Liquid Crystalline Elastomers Derived from a Mesogenic Cross-Linking Agent." Macromolecules, 36(24), 9060-9066. URL:[Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-ene click chemistry." Angewandte Chemie International Edition, 49(9), 1540-1573. URL:[Link]

  • Ito, H. (2005). "Chemical amplification resists for microlithography." Advances in Polymer Science, 172, 37-245. URL:[Link]

Sources

Method

Application Note: Advanced Crosslinking Techniques for 4-Hydroxyphenyl 4-allyloxybenzoate Monomers

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Overview 4-Hydroxyphenyl 4-allyloxybenzoate (4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Overview

4-Hydroxyphenyl 4-allyloxybenzoate (4-HPAOB) is a highly versatile, bifunctional mesogenic monomer (CAS: 128422-75-3)[1]. Structurally, it features a rigid benzoate core flanked by two distinct reactive handles: a terminal allyl ether group and a phenolic hydroxyl group . This structural asymmetry allows for orthogonal crosslinking strategies, making it an ideal building block for side-chain liquid crystal elastomers (LCEs), stimuli-responsive smart materials, and biocompatible hydrogels.

The core advantage of 4-HPAOB lies in its dual-cure capability. Researchers can selectively target the allyl group via radical or metal-catalyzed additions while preserving the phenol group for secondary enzymatic or chemical modifications (or vice versa).

G cluster_allyl Allyl Group (Ether) Crosslinking cluster_phenol Phenol Group Crosslinking Monomer 4-Hydroxyphenyl 4-allyloxybenzoate (Bifunctional Mesogen) ThiolEne Thiol-Ene Click Chemistry (UV / Photoinitiator) Monomer->ThiolEne Hydrosilylation Hydrosilylation (Pt Catalyst / Heat) Monomer->Hydrosilylation Oxidative Oxidative Coupling (HRP / H2O2) Monomer->Oxidative Etherification Epoxy/Acrylate Functionalization (Chemical Mod) Monomer->Etherification

Figure 1: Orthogonal crosslinking pathways for 4-Hydroxyphenyl 4-allyloxybenzoate.

Technique 1: Thiol-Ene "Click" Photopolymerization (Allyl-Targeted)

Causality & Experimental Rationale

Thiol-ene photopolymerization is a highly efficient, step-growth free-radical process[2]. We select this method for 4-HPAOB because the electron-rich allyl ether group reacts rapidly with thiyl radicals via an anti-Markovnikov addition. Unlike traditional chain-growth acrylate polymerizations, the step-growth mechanism delays the gel point, significantly reducing volumetric shrinkage and internal stress. This is critical when fabricating optically clear films or precise biomedical coatings.

ThiolEne PI Photoinitiator (UV Cleavage) Thiyl Thiyl Radical Generation PI->Thiyl Propagation Radical Addition to Allyl Ether Thiyl->Propagation ChainTransfer Chain Transfer (Regenerates Thiyl) Propagation->ChainTransfer ChainTransfer->Thiyl Cyclic Network Crosslinked Thioether Network ChainTransfer->Network

Figure 2: Step-growth mechanism of thiol-ene photopolymerization.

Step-by-Step Protocol

Reagents: 4-HPAOB, Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), 2,2-Dimethoxy-2-phenylacetophenone (DMPA), Tetrahydrofuran (THF).

  • Stoichiometric Formulation: Weigh 4-HPAOB and PETMP to achieve an exact 1:1 molar ratio of allyl to thiol functional groups. Reasoning: Step-growth networks achieve maximum crosslink density only at perfect stoichiometric balance.

  • Initiator Addition: Add 1.0 wt% DMPA (relative to total monomer mass) as the photoinitiator.

  • Solvation & Homogenization: Dissolve the mixture in a minimal volume of THF to reduce viscosity, ensuring homogeneous distribution of the solid 4-HPAOB monomer.

  • Degassing: Sonicate the solution for 5 minutes, followed by a brief argon purge. Reasoning: While thiol-ene is less susceptible to oxygen inhibition than acrylate systems, removing dissolved O2​ prevents premature quenching of the thiyl radicals.

  • Casting & Curing: Cast the solution onto a glass substrate. Evaporate the THF at 40°C for 10 minutes. Irradiate with a 365 nm UV lamp (intensity ~10 mW/cm²) for 60 seconds.

  • Self-Validation (QC): Perform FTIR spectroscopy on the cured film. The protocol is validated if the allyl C=C stretch at ~1640 cm⁻¹ and the thiol S−H stretch at ~2570 cm⁻¹ have completely disappeared.

Technique 2: Hydrosilylation for Liquid Crystal Elastomers (Allyl-Targeted)

Causality & Experimental Rationale

To synthesize side-chain cholesteric liquid crystalline elastomers (ChLCEs), the rigid mesogenic core of 4-HPAOB must be attached to a highly flexible polymer backbone[3]. Hydrosilylation grafts the allyl ether of 4-HPAOB onto polymethylhydrosiloxane (PMHS). The highly flexible siloxane backbone decouples the polymer's thermal motions from the mesogen's alignment, allowing the 4-HPAOB units to self-assemble into stable liquid crystalline phases[4].

Step-by-Step Protocol

Reagents: 4-HPAOB, Polymethylhydrosiloxane (PMHS), Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex), Anhydrous Toluene.

  • Preparation of Anhydrous Environment: Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen. Reasoning: Moisture reacts with the Si-H groups on PMHS, causing unwanted side reactions and foaming.

  • Reagent Mixing: Dissolve 4-HPAOB and PMHS in anhydrous toluene. The molar ratio of allyl groups to Si-H groups should be set to 0.9:1.0. Reasoning: Leaving a 10% excess of Si-H groups allows for subsequent crosslinking with a di-vinyl crosslinker to form the final elastomer network.

  • Catalyst Injection: Inject 10 ppm of Karstedt's catalyst via a gas-tight syringe.

  • Thermal Curing: Heat the reaction mixture to 65°C and stir continuously for 24 hours under a nitrogen atmosphere.

  • Precipitation & Purification: Cool the mixture and precipitate the polymer dropwise into cold methanol. Filter and dry under vacuum at 50°C.

  • Self-Validation (QC): Monitor the reaction via ¹H NMR. The disappearance of the allyl proton peaks (δ 5.2–6.0 ppm) and the shift of the Si-CH₂-C protons validate successful grafting.

Technique 3: Enzymatic Oxidative Coupling (Phenol-Targeted)

Causality & Experimental Rationale

When 4-HPAOB is used in biomedical or hydrogel applications, harsh chemical crosslinkers can be cytotoxic. Horseradish peroxidase (HRP) in the presence of trace hydrogen peroxide ( H2​O2​ ) catalyzes the oxidative coupling of the phenolic hydroxyl groups on 4-HPAOB into C-C or C-O-C linked networks[5]. This reaction is highly specific, operates at physiological pH, and leaves the allyl group completely intact for orthogonal post-polymerization modification[6].

HRP Phenol Phenol Group (on Monomer) HRP HRP + H2O2 (Oxidative Activation) Phenol->HRP Radical Phenoxy Radical Intermediate HRP->Radical Coupling Radical-Radical Coupling Radical->Coupling Polymer C-C / C-O-C Phenolic Network Coupling->Polymer

Figure 3: Horseradish peroxidase (HRP)-mediated oxidative coupling of phenol groups.

Step-by-Step Protocol

Reagents: 4-HPAOB (pre-conjugated to a hydrophilic backbone like Hyaluronic Acid if hydrogel formation is desired), HRP (Type VI), Hydrogen Peroxide (30% stock diluted to 1 mM), PBS Buffer (pH 7.4).

  • Enzyme Solvation: Dissolve the phenol-functionalized macromer in PBS (pH 7.4). Add HRP to a final concentration of 15 Units/mL.

  • Oxidant Titration: Prepare a highly dilute H2​O2​ solution (e.g., 1 mM). Reasoning: High concentrations of H2​O2​ will irreversibly denature the HRP enzyme and cause cellular toxicity if cells are present.

  • Initiation: Inject the H2​O2​ solution dropwise into the monomer/HRP mixture while vortexing gently.

  • Incubation: Allow the mixture to incubate at 37°C for 10–30 minutes. The solution will undergo a sol-gel transition.

  • Self-Validation (QC): Use UV-Vis spectroscopy to monitor the reaction. The emergence of a new broad absorption peak between 330 nm and 430 nm confirms the formation of conjugated diphenoquinone and biphenyl linkages[7].

Quantitative Data & Methodology Comparison

The following table summarizes the operational parameters and resulting network properties for the three crosslinking techniques discussed.

Crosslinking TechniqueTarget Functional GroupCatalyst / InitiatorReaction ConditionsPrimary ApplicationValidation Metric
Thiol-Ene Photopolymerization Allyl EtherDMPA (1 wt%)UV (365 nm), Room Temp, 1 minOptical coatings, rapid-cure filmsFTIR: Loss of 1640 cm⁻¹ peak
Hydrosilylation Allyl EtherKarstedt's Catalyst (10 ppm)Toluene, 65°C, 24 hoursLiquid Crystal Elastomers (LCEs)¹H NMR: Loss of δ 5.2–6.0 ppm
Enzymatic Oxidative Coupling PhenolHRP (15 U/mL) + H2​O2​ (<1 mM)PBS Buffer, 37°C, 10–30 minsBiocompatible hydrogels, cell encapsulationUV-Vis: New peak at 330-430 nm

References

  • Hu, J.-S., Zhang, B.-Y., Jia, Y.-G., & Chen, S. (2003). "Side-Chain Cholesteric Liquid Crystalline Elastomers Derived from a Mesogenic Cross-Linking Agent." Macromolecules. URL:[Link]

  • Cramer, N. B., Reddy, S. K., O'Brien, A. K., & Bowman, C. N. (2003). "Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries." Macromolecules. URL:[Link]

  • Bae, J. W., Choi, J. H., Lee, Y., & Park, K. D. (2015). "Injectable hydrogel systems crosslinked by horseradish peroxidase." Journal of Tissue Engineering and Regenerative Medicine. URL:[Link]

  • Baek, S., et al. (2022). "Horseradish Peroxidase–mediated Polymerization of Natural Phenol and Pyrrole for Coloration and Functionalization of Silk Fabrics." Journal of Natural Fibers. URL:[Link]

Sources

Application

Application Note: Synthesis and Alignment of Anisotropic Polymer Networks Utilizing 4-Hydroxyphenyl 4-allyloxybenzoate

Executive Summary The development of stimuli-responsive anisotropic polymer networks—commonly known as Liquid Crystal Elastomers (LCEs) or Liquid Crystal Networks (LCNs)—has opened new frontiers in materials science and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of stimuli-responsive anisotropic polymer networks—commonly known as Liquid Crystal Elastomers (LCEs) or Liquid Crystal Networks (LCNs)—has opened new frontiers in materials science and pharmaceutical engineering. These smart materials combine the anisotropic ordering of liquid crystals with the rubber elasticity of polymer networks, enabling reversible, large-amplitude shape changes.

This application note provides a comprehensive, field-proven protocol for the preparation of anisotropic polymer networks using 4-Hydroxyphenyl 4-allyloxybenzoate as a critical mesogenic building block. Designed for researchers and drug development professionals, this guide details the mechanistic rationale, step-by-step synthesis, self-validating analytical checkpoints, and the translation of these materials into advanced drug delivery systems.

Mechanistic Rationale & Molecular Architecture

To construct a functional LCE, the polymer network requires a delicate balance of rigidity (to maintain mesophase ordering) and flexibility (to allow macroscopic actuation). 4-Hydroxyphenyl 4-allyloxybenzoate is uniquely suited for this purpose due to its asymmetric, bifunctional molecular architecture:

  • Rigid Mesogenic Core: The biphenyl-like ester core promotes strong intermolecular π-π stacking and dipole interactions, driving the spontaneous self-assembly into nematic or smectic liquid crystalline phases.

  • Orthogonal Reactivity: The molecule features a phenolic hydroxyl group and an allyl ether tail. The phenol can undergo esterification with an acid chloride, while the allyl group remains unreactive under these conditions. Subsequently, the allyl group serves as a highly reactive site for platinum-catalyzed hydrosilylation.

By reacting 4-hydroxyphenyl 4-allyloxybenzoate with an acryloyl-functionalized acid chloride, researchers can synthesize a non-symmetric, bifunctional cross-linker. When grafted onto a highly flexible polymethylhydrosiloxane (PMHS) backbone, this cross-linker locks the mesogens into a permanent, anisotropic macroscopic shape .

Experimental Workflow

G N1 4-Hydroxyphenyl 4-allyloxybenzoate (Mesogenic Precursor) N3 Esterification Reaction (TEA, Chloroform, 14h, RT) N1->N3 N2 4-(6-acryloyloxyhexyloxy)benzoyl chloride (Functionalizing Agent) N2->N3 N4 Mesogenic Cross-Linker (M2) (Bifunctional: Allyl + Acrylate) N3->N4 Yield ~47% Validation: FTIR 1736 cm⁻¹ N6 Hydrosilylation & Cross-Linking (Pt Catalyst, Toluene, 60°C) N4->N6 N5 Polymethylhydrosiloxane (PMHS) + Monotropic Mesogens N5->N6 N7 Mechanical Alignment (Uniaxial Stretching) N6->N7 Partial Curing N8 Anisotropic Polymer Network (Liquid Crystal Elastomer) N7->N8 Full Curing Validation: Si-H depletion

Fig 1: Synthesis workflow of anisotropic LCEs using 4-hydroxyphenyl 4-allyloxybenzoate.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol A: Synthesis of the Mesogenic Cross-Linker

Objective: Convert 4-hydroxyphenyl 4-allyloxybenzoate into a bifunctional cross-linking monomer (M2).

  • Preparation of the Acid Chloride: Dissolve 0.01 mol of 4-(6-acryloyloxyhexyloxy)benzoic acid in 15 mL of thionyl chloride containing a catalytic amount (2 drops) of N,N-dimethylformamide (DMF). React at 60 °C for 3 hours.

    • Causality: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, significantly accelerating the conversion of the carboxylic acid to the acid chloride.

  • Solvent Removal: Remove excess thionyl chloride under reduced pressure to isolate the highly reactive acid chloride. Dissolve immediately in 5 mL of anhydrous chloroform.

  • Esterification: In a separate flask, prepare a cold solution (0–5 °C) containing 2.7 g (0.01 mol) of 4-hydroxyphenyl 4-allyloxybenzoate , 15 mL of anhydrous chloroform, and 1.4 mL of triethylamine (TEA).

  • Dropwise Addition: Add the acid chloride solution dropwise to the cold phenol solution under vigorous magnetic stirring.

    • Causality: TEA serves as an acid scavenger. It neutralizes the HCl byproduct, driving the reaction forward and preventing the acid-catalyzed cleavage of the sensitive allyl ether linkage.

  • Reaction & Precipitation: Allow the mixture to react for 14 hours at room temperature. Filter the solution to remove the TEA-HCl salts. Precipitate the crude product by adding cold ethanol to the filtrate.

  • Self-Validation (FTIR & Yield): Recrystallize from ethanol. The expected yield is ~47% (mp 75 °C). Validate the structure via FTIR: ensure the presence of ester C=O stretching at 1736 cm⁻¹ and olefinic C=C stretching at 1643 cm⁻¹ .

Protocol B: Preparation and Alignment of the Anisotropic Network

Objective: Graft the cross-linker and mono-functional mesogens onto a PMHS backbone and align the network.

  • Pre-Polymerization Mixing: In a Schlenk tube, dissolve the synthesized cross-linker (e.g., 8 mol % relative to Si-H groups), mono-functional cholesteric/nematic mesogens (92 mol %), and Polymethylhydrosiloxane (PMHS) in anhydrous toluene (refluxed over sodium to ensure absolute dryness).

  • Catalysis: Inject 10 µL of Karstedt’s or Speier’s platinum catalyst solution (0.1 M in toluene).

    • Experience Tip: Platinum catalysts are highly susceptible to poisoning by moisture or sulfur compounds. Ensure all glassware is oven-dried and the reaction is purged with ultra-high-purity Nitrogen.

  • Partial Curing (Hydrosilylation): Heat the mixture to 60 °C for 1–2 hours. The allyl groups will react with the Si-H bonds on the PMHS backbone, creating a lightly cross-linked, swollen gel.

  • Mechanical Alignment: Carefully remove the partially cured gel from the mold. Apply a slow, uniaxial mechanical stretch (typically 150–200% strain).

    • Causality: Stretching forces the rigid mesogenic cores of the 4-hydroxyphenyl 4-allyloxybenzoate derivatives to align parallel to the strain axis, transitioning the material from an isotropic/polydomain state to a monodomain anisotropic state .

  • Full Curing & Validation: Hold the strain and continue heating at 60 °C for an additional 24 hours to complete the cross-linking. Validate the completion of the network formation via FTIR by confirming the complete disappearance of the Si-H stretching band at 2160 cm⁻¹.

Quantitative Data: Structure-Property Relationships

The thermomechanical properties of the resulting anisotropic network are highly dependent on the concentration of the 4-hydroxyphenyl 4-allyloxybenzoate-derived cross-linker. The table below summarizes the effect of cross-link density on phase transition temperatures.

Cross-Linker Content (mol %)Glass Transition, Tg (°C)Isotropization, Ti (°C)Mesophase Range, ΔT (°C)Network Elasticity
4.0 5.285.480.2High (Highly extensible)
6.0 6.882.175.3High
8.0 8.578.570.0Moderate
10.0 10.175.265.1Moderate
12.0 12.371.058.7Low (Brittle/Thermoset-like)

Data Interpretation: As the cross-link density increases, the polymer backbone becomes more restricted, leading to an increase in Tg. Conversely, the dense network disrupts the optimal packing of the liquid crystalline mesogens, causing a decrease in the isotropization temperature (Ti) and a narrowing of the stable mesophase range .

Strategic Applications in Drug Development

For drug development professionals, anisotropic polymer networks synthesized from 4-hydroxyphenyl 4-allyloxybenzoate offer groundbreaking capabilities for spatiotemporally controlled drug delivery systems :

  • Stimuli-Responsive Implants: By tuning the cross-link density (e.g., using 8 mol % cross-linker), the nematic-to-isotropic transition temperature (Ti) can be engineered to trigger near physiological temperatures. When implanted, the body heat induces a phase transition, causing the LCE to contract anisotropically and physically squeeze out a payload of Active Pharmaceutical Ingredients (APIs) from its porous matrix.

  • Micro-Actuators and Smart Stents: The robust mechanical alignment achieved through this protocol allows the creation of micro-actuators. These can be utilized in smart stents that expand radially upon exposure to specific thermal or optical stimuli (if doped with photothermal agents like gold nanoparticles), ensuring localized and sustained drug release directly at the site of vascular occlusion .

References

  • Title: Side-Chain Cholesteric Liquid Crystalline Elastomers Derived from a Mesogenic Cross-Linking Agent Source: Macromolecules, American Chemical Society URL: [Link]

  • Title: Wide-band reflective polarizers from cholesteric polymer networks with a pitch gradient Source: Nature, Nature Publishing Group URL: [Link]

  • Title: Liquid Crystalline Elastomers as Actuators and Sensors Source: Advanced Materials, Wiley-VCH URL: [Link]

Technical Notes & Optimization

Troubleshooting

How to prevent auto-polymerization of 4-Hydroxyphenyl 4-allyloxybenzoate during storage

Welcome to the technical support center for 4-Hydroxyphenyl 4-allyloxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Hydroxyphenyl 4-allyloxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this reactive monomer. Our goal is to provide you with the expertise and practical solutions needed to prevent auto-polymerization and ensure the integrity of your material.

Troubleshooting Guide: Addressing Polymerization Issues

This section is formatted in a direct question-and-answer style to help you quickly diagnose and resolve issues you may encounter during your experiments.

Q1: I opened a new bottle of 4-Hydroxyphenyl 4-allyloxybenzoate and found that the material has become viscous, gel-like, or solidified. What happened?

A1: This is a classic sign of auto-polymerization. The allyl group on the molecule is susceptible to free-radical polymerization, especially when exposed to initiators like heat, light, or atmospheric oxygen. Over time, individual monomer units link together to form oligomers or a full polymer, changing the physical state of the material from a free-flowing powder to a viscous liquid or solid. This process is often irreversible in a laboratory setting and renders the material unusable for most applications.

Q2: My previously pure 4-Hydroxyphenyl 4-allyloxybenzoate now shows multiple spots on a Thin Layer Chromatography (TLC) plate or extra peaks in an HPLC chromatogram. Is this related to polymerization?

A2: Yes, this is a strong indication that oligomerization has begun. Even before a visible change in viscosity, low molecular weight oligomers (dimers, trimers, etc.) can form.[1] These oligomers have different polarities and molecular weights compared to the monomer, causing them to appear as distinct spots or peaks in chromatographic analyses.[2] If you observe this, it is crucial to reassess your storage conditions immediately to prevent further degradation of the material.

Q3: I believe my material has started to polymerize. Is there any way to reverse it or salvage the monomer?

A3: Unfortunately, reversing the polymerization of this monomer is not practically feasible in a standard laboratory environment. The process involves the formation of stable carbon-carbon bonds. Attempting to break these bonds would require harsh conditions that would likely degrade the entire molecule. The most effective course of action is to prevent polymerization from occurring in the first place through proper storage and handling.[3]

Frequently Asked Questions (FAQs) on Prevention

This section provides in-depth answers to common questions about preventing the auto-polymerization of 4-Hydroxyphenyl 4-allyloxybenzoate.

Understanding the Mechanism

Q4: What is the chemical mechanism that causes 4-Hydroxyphenyl 4-allyloxybenzoate to polymerize?

A4: The primary mechanism is free-radical polymerization initiated at the allyl group (–O–CH₂–CH=CH₂). The process begins when an initiator (e.g., a radical species formed by heat, UV light, or reaction with oxygen) abstracts a hydrogen atom from the methylene group adjacent to the double bond. This creates a resonance-stabilized allylic radical. This radical can then attack the double bond of another monomer molecule, starting a chain reaction that leads to the formation of a polymer. The presence of the phenol group can also influence radical stability.

Caption: Free-radical polymerization workflow.

Storage and Handling Protocols

Q5: What are the ideal storage conditions for 4-Hydroxyphenyl 4-allyloxybenzoate?

A5: To maximize shelf-life, the material should be stored under conditions that minimize exposure to polymerization initiators. This involves controlling temperature, light, and atmosphere. The key is to prevent the initial formation of free radicals.[4]

Q6: How does temperature affect the stability of this compound?

Q7: Is it necessary to store the compound in the dark?

A7: Absolutely. Light, particularly UV light, possesses enough energy to induce the homolytic cleavage of bonds, creating free radicals that can initiate polymerization. Storing the compound in an amber glass bottle or wrapping the container in aluminum foil is a simple and effective way to exclude light.

Q8: Should I store the container under an inert atmosphere?

A8: Yes, this is a critical step. Atmospheric oxygen can react with the monomer or trace impurities, especially under the influence of light or heat, to form peroxide species. These peroxides can then decompose to form initiating radicals.[6] Displacing the air in the container with an inert gas like argon or nitrogen significantly reduces this risk. This is especially important after opening the container for the first time, as each exposure to air introduces more oxygen.

The Role of Inhibitors

Q9: What is a polymerization inhibitor and how does it work?

A9: A polymerization inhibitor is a chemical compound added in small amounts to a monomer to prevent premature polymerization. Most inhibitors are radical scavengers; they react with and neutralize any free radicals that may form before they can initiate a polymerization chain.[] Phenolic inhibitors, for example, donate a hydrogen atom to a reactive radical, forming a much more stable radical that is unable to initiate further polymerization.[8]

Q10: What are the recommended inhibitors for 4-Hydroxyphenyl 4-allyloxybenzoate and at what concentration?

A10: Based on the compound's structure (an allyl-containing phenol), the most suitable inhibitors are hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ).[9] While optimal concentrations for this specific molecule are not published, a general guideline based on their use in other reactive monomers is effective.[8][10]

InhibitorRecommended Concentration (by weight)Mechanism of Action & Notes
BHT 100 - 500 ppm (0.01% - 0.05%)A highly effective free-radical scavenger. It is a common choice for stabilizing polymers and monomers.[10]
MEHQ 100 - 200 ppm (0.01% - 0.02%)A very common and effective inhibitor, particularly for acrylate and other vinyl monomers. Its effectiveness is often enhanced by the presence of a small amount of oxygen.
TEMPO 50 - 150 ppm (0.005% - 0.015%)A stable nitroxide radical that is highly efficient at trapping carbon-centered radicals. It is often used for sensitive monomers.[11]

Note: These concentrations are recommendations based on best practices for structurally similar compounds. It is always advisable to start with a lower concentration and monitor the material's stability.

Caption: How a radical scavenger inhibitor works.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Material Receipt: Upon receipt, inspect the container for any signs of damage.

  • Inhibitor Addition: If the material was supplied without an inhibitor, or if it will be stored for an extended period, add a suitable inhibitor (e.g., BHT at 200 ppm). Dissolve the inhibitor in a minimal amount of a volatile solvent (like dichloromethane), add it to the solid monomer, and mix thoroughly. Gently remove the solvent under a stream of inert gas.

  • Packaging: Transfer the inhibited monomer to a clean, dry amber glass bottle to protect it from light.

  • Inert Atmosphere: Purge the headspace of the bottle with a gentle stream of dry argon or nitrogen for several minutes to displace all air.

  • Sealing: Tightly seal the container. For extra protection, wrap the cap and neck with Parafilm®.

  • Storage Location: Place the sealed container in a refrigerator (2-8 °C). Ensure the location is dark and designated for reactive chemicals.

Protocol 2: Monitoring for Oligomerization using HPLC

This protocol provides a general method to detect the early stages of polymerization by identifying the formation of oligomers.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-Hydroxyphenyl 4-allyloxybenzoate into a 2 mL HPLC vial.

    • Dissolve the sample in 1 mL of a suitable solvent mixture (e.g., Acetonitrile/Water 50:50 v/v). Vortex to ensure complete dissolution.

  • HPLC System and Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

    • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis Diode Array Detector (DAD) monitoring at a wavelength where the molecule has strong absorbance (e.g., around 256 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • A pure, unpolymerized sample should show a single major peak corresponding to the monomer.

    • The presence of oligomers will typically appear as one or more smaller peaks eluting after the main monomer peak.[1][2] The appearance and growth of these peaks over time is a quantitative indicator that polymerization is occurring.

References

  • Chorbadjian, R. A., Zissis, G., & Poulos, C. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). US6447649B1 - Polymerization inhibitor for vinyl-containing materials.
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. Retrieved from [Link]

  • Ecochem. (2025, September 8). Polymerization Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
  • ResearchGate. (n.d.). Separation and Characterization of Phenolic Resin by Using HPLC and GPC Combined with UV, RI, MS and Light Scattering Detection. Retrieved from [Link]

  • Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]

  • Sayekti, E., et al. (2016). Synthesis and antioxidant properties of C–4–allyloxy– phenylcalix[13]resorcinarene. International Journal of ChemTech Research, 9(8), 594-599.

  • Google Patents. (n.d.). EP0179476A1 - Polymerization inhibitors and polymerization-inhibited solutions of monomers.
  • Optimize Butylated Hydroxytoluene Dose in Food Preservation Applications. (2026, March 21). Retrieved from [Link]

  • ResearchGate. (2018, April 29). synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. Retrieved from [Link]

  • MDPI. (2023, July 10). Chemical Characteristics and Thermal Oxidative Stability of Novel Cold-Pressed Oil Blends: GC, LF NMR, and DSC Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis and mesomorphic properties of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy) benzoate mesogens. Retrieved from [Link]

  • Agilent. (2011, May 23). Characterization of Pharmaceutical Polymers by HPLC and GPC. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Retrieved from [Link]

  • MacSphere. (n.d.). PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. Retrieved from [Link]

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • PubMed. (n.d.). Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. Retrieved from [Link]

  • MDPI. (2023, April 19). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]

  • MDPI. (2023, November 29). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, January 5). Metastability and polymorphism in dihydroxybenzenes – implications for thermal energy storage. Retrieved from [Link]

  • ResearchGate. (2012, April 17). 4-{[(4-Methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. Retrieved from [Link]

  • PubMed. (2001, May 15). Estimates of the theoretical maximum daily intake of phenolic antioxidants BHA, BHT and TBHQ in Brazil. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4-Hydroxyphenyl 4-allyloxybenzoate

Welcome to the Advanced Formulation and Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the dissolution of mesogenic intermediates and rigid hydrophobic APIs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation and Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the dissolution of mesogenic intermediates and rigid hydrophobic APIs. 4-Hydroxyphenyl 4-allyloxybenzoate (CAS: 128422-75-3) is a classic example of a "brick dust" and "grease ball" compound. It features a rigid extended aromatic core, a polar phenolic hydrogen-bond donor, and a highly lipophilic allyloxy tail.

This guide is designed to help you understand the thermodynamic causality behind its poor solubility and provides field-proven, self-validating protocols to overcome these barriers in both synthetic and biological workflows.

Solubilization Workflow & Decision Matrix

TroubleshootingFlow Start 4-Hydroxyphenyl 4-allyloxybenzoate App Determine Target Application Start->App Org Chemical Synthesis (Polymer/Mesogen) App->Org Bio In Vitro Bioassay (Aqueous Media) App->Bio SolvOrg Dissolve in CHCl3 or DMF Org->SolvOrg SolvBio Prepare 10 mM DMSO Stock Bio->SolvBio CheckOrg Is solution clear? SolvOrg->CheckOrg DiluteBio Dilute in pH 8.5 Buffer with HP-β-CD SolvBio->DiluteBio FixOrg Add TEA catalyst & Heat to 40°C CheckOrg->FixOrg No SuccessOrg Proceed to Synthesis CheckOrg->SuccessOrg Yes CheckBio OD600 > 0.05? (Precipitation) FixBio Increase pH to 9.5 or Add Tween-80 CheckBio->FixBio Yes SuccessBio Proceed to Bioassay CheckBio->SuccessBio No FixOrg->CheckOrg DiluteBio->CheckBio FixBio->CheckBio

Decision matrix for solubilizing 4-Hydroxyphenyl 4-allyloxybenzoate across workflows.

Part 1: Core FAQs (Understanding the Causality)

Q: Why does 4-Hydroxyphenyl 4-allyloxybenzoate resist dissolution in standard polar solvents like ethanol or water? A: The poor solubility is driven by two competing thermodynamic forces. First, the rigid biphenyl-like geometry of the ester core promotes strong π−π stacking, leading to a high crystal lattice energy. Second, the terminal phenolic hydroxyl group forms extensive intermolecular hydrogen bond networks in the solid state. As noted in the comprehensive review, overcoming both high lattice energy and lipophilicity requires disrupting specific intermolecular forces rather than simply increasing solvent volume.

Q: What is the optimal solvent system for high-concentration organic synthesis? A: For organic synthesis (e.g., preparing liquid crystalline elastomers), aprotic solvents like Chloroform ( CHCl3​ ) or N,N-Dimethylformamide (DMF) are highly recommended. To fully disrupt the phenolic hydrogen bonding, the addition of a Lewis base is critical. Authoritative synthetic protocols, such as those detailed in, demonstrate that adding Triethylamine (TEA) to chloroform enables rapid and complete dissolution of 4-hydroxyphenyl 4-allyloxybenzoate at room temperature.

Q: Are there greener alternatives to Chloroform for scale-up? A: Yes. When scaling up, it is crucial to consider the environmental and safety profile of the solvent. According to, Chloroform is classified as a solvent requiring substitution in late-stage development due to toxicity. In such cases, 2-Methyltetrahydrofuran (2-MeTHF) or DMF serve as viable, greener alternatives that maintain the necessary solvating power for rigid mesogens.

Q: How can I prevent precipitation when diluting into aqueous buffers for in vitro assays? A: Aqueous precipitation occurs because the hydrophobic allyloxy tail rapidly aggregates in water. To prevent this, you must alter the microenvironment. You can either:

  • Ionize the molecule : The phenol group has a pKa of ~9.5. Adjusting the buffer pH to 9.5–10.0 generates a water-soluble phenolate anion.

  • Encapsulate the lipophile : Use supramolecular carriers like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the allyloxy tail, shielding it from the aqueous phase.

Part 2: Quantitative Solvent Compatibility Data
Solvent SystemTarget ApplicationMax Solubilization LimitMechanistic Causality
Water (pH 7.0) Bioassays< 0.01 mg/mLHigh lipophilicity of the allyloxy tail and rigid aromatic core prevent hydration.
Ethanol (Absolute) General Solvent~1–5 mg/mLModerate polarity struggles to overcome the high crystal lattice energy at room temperature.
Chloroform + 1% TEA Chemical Synthesis> 50 mg/mLChloroform solvates the aromatic rings; TEA deprotonates and disrupts phenolic H-bonding.
DMSO (100%) Stock Solutions> 25 mg/mLStrong aprotic H-bond acceptor effectively disrupts the crystalline lattice.
Aqueous Buffer (pH 10.0) Bioassays~5–10 mg/mLDeprotonation of the phenolic -OH yields a highly water-soluble phenolate anion.
Part 3: Self-Validating Experimental Protocols
Protocol A: Preparation of High-Concentration Organic Stock (Synthesis Grade)

Use this protocol when preparing monomers for polymerization or acyl substitution reactions.

  • Weighing: Weigh exactly 27.0 mg (0.1 mmol) of 4-Hydroxyphenyl 4-allyloxybenzoate (MW: 270.28 g/mol ) into a clean, dry glass vial.

  • Primary Solvation: Add 0.8 mL of anhydrous Chloroform ( CHCl3​ ) or DMF. Vortex for 30 seconds. (Note: The suspension will likely remain cloudy due to high lattice energy).

  • H-Bond Disruption: Add 10 µL of Triethylamine (TEA) to act as a hydrogen-bond disruptor and catalytic base.

  • Thermal Agitation: Heat mildly to 40°C in a water bath for 5 minutes while sonicating.

  • Validation Check (Tyndall Effect): Hold the vial against a matte black background and shine a high-intensity light (e.g., a smartphone flashlight) through it at a 90-degree angle. If the solution is completely transparent with no light scattering, the crystal lattice has been fully disrupted. If scattering is observed, add an additional 0.2 mL of solvent and repeat sonication.

Protocol B: Aqueous Formulation via Cyclodextrin Complexation (Bio-Grade)

Use this protocol to keep the compound in solution for biological assays without using toxic chlorinated solvents.

  • Stock Preparation: Dissolve 2.7 mg of the compound in 1.0 mL of 100% molecular biology grade DMSO to create a 10 mM master stock.

  • Carrier Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 0.1 M Tris-HCl buffer (pH 8.5).

  • Dilution: Dropwise, add 10 µL of the DMSO stock into 990 µL of the HP-β-CD carrier solution while vortexing vigorously. This yields a 100 µM working solution with 1% DMSO.

  • Validation Check (Spectrophotometry): Transfer 100 µL of the final aqueous dilution to a microplate and measure the optical density at 600 nm (OD600) using a spectrophotometer.

    • Causality Rule: An OD600 > 0.05 indicates the presence of sub-visible nano-precipitates (the compound is "crashing out"). If OD600 < 0.05, the compound is successfully complexed within the cyclodextrin cavity and is ready for biological assays.

Part 4: References
  • Title: Side-Chain Cholesteric Liquid Crystalline Elastomers Derived from a Mesogenic Cross-Linking Agent Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: ISRN Pharmaceutics (PubMed Central) URL: [Link]

  • Title: Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Troubleshooting

Removing phenolic impurities from 4-Hydroxyphenyl 4-allyloxybenzoate via recrystallization

Welcome to the Technical Support Center for Liquid Crystal Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifyi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Liquid Crystal Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying 4-Hydroxyphenyl 4-allyloxybenzoate (CAS: 128422-75-3).

This compound is a critical mesogenic building block for liquid crystalline elastomers[1]. However, its synthesis—typically achieved by reacting allyloxybenzoyl chloride with a large excess of hydroquinone—leaves behind stubborn phenolic impurities that can disrupt downstream polymerization[2].

Below, you will find authoritative FAQs, self-validating troubleshooting protocols, and structured physicochemical data to ensure the integrity of your purification workflows.

I. Core Principles & FAQs: The Causality of Contamination

Q: Why is unreacted hydroquinone so difficult to separate from 4-hydroxyphenyl 4-allyloxybenzoate? A: The difficulty stems from structural and electronic similarities. The synthesis requires a massive excess of hydroquinone to prevent the formation of the unwanted bis-ester (1,4-bis(allyloxybenzoyl)hydroquinone)[2]. Because both the target ester and the hydroquinone impurity possess free phenolic –OH groups, they exhibit nearly identical hydrogen-bonding capabilities and polarities. If the recrystallization solvent does not exploit a differential temperature coefficient, the two compounds will co-crystallize through intermolecular hydrogen bonding[3].

Q: How does solvent selection dictate the success of this recrystallization? A: A successful recrystallization solvent must have a steep temperature coefficient for the target molecule while keeping impurities either completely dissolved or completely insoluble across all temperatures[4][5]. For 4-hydroxyphenyl 4-allyloxybenzoate, absolute ethanol is the optimal solvent[1]. The ester is highly soluble in boiling ethanol but nearly insoluble at 4 °C. Conversely, hydroquinone is highly soluble in both hot and cold ethanol, ensuring it remains trapped in the mother liquor during the cooling phase[5].

II. Troubleshooting Guides & Step-by-Step Methodologies

Issue 1: Product "Oils Out" Instead of Crystallizing

Symptom: Upon cooling, the solution separates into two liquid phases (an oil layer and a solvent layer) rather than forming a crystalline solid. Causality: "Oiling out" occurs when the target compound's melting point (~75 °C[1]) is lower than the temperature at which the solvent becomes saturated. The ester precipitates as a liquid because the solvent can no longer maintain it in solution, but the ambient thermal energy is too high to allow a stable crystal lattice to form. Protocol: Seeding and Solvent Adjustment

  • Re-dissolution: Reheat the biphasic mixture to a gentle boil until it becomes a single, homogeneous clear solution[6].

  • Solvent Adjustment: Add 5–10% more hot ethanol. This decreases the concentration, pushing the saturation temperature below the product's 75 °C melting point.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly in an insulated environment (e.g., a water bath initially at 60 °C, cooling naturally to room temperature)[5].

  • Seeding: Once the solution reaches ~50 °C (below the melting point but before oiling occurs), introduce a single pure seed crystal of 4-hydroxyphenyl 4-allyloxybenzoate[5].

  • Self-Validation: Observe the nucleation site. If sharp, needle-like crystals grow from the seed point, the thermodynamics are correct. If oiling reoccurs, the solvent volume is still too low; repeat steps 1-2.

Issue 2: Persistent Phenolic Coloration (Pink/Brown Tints)

Symptom: The isolated crystals exhibit a pink or light brown discoloration instead of being stark white. Causality: Phenolic impurities, particularly hydroquinone, readily oxidize in the presence of air and light to form benzoquinones. These conjugated systems are highly colored even at trace parts-per-million concentrations and can become physically trapped in the developing crystal lattice[4]. Protocol: Decolorization via Activated Carbon

  • Dissolution: Dissolve the discolored crude ester in a minimum volume of near-boiling ethanol[3].

  • Carbon Addition: Briefly remove the flask from the heat source to prevent flash-boiling, then add 1–2% (w/w) activated charcoal[4][6].

  • Adsorption: Boil the suspension gently for 5 minutes. The porous carbon matrix will selectively adsorb the planar, highly conjugated quinone impurities[4].

  • Hot Filtration: Filter the hot suspension immediately through a fluted filter paper or a heated Celite pad to remove the carbon[6].

  • Self-Validation: Inspect the filtrate against a white background. It must be completely colorless. If a tint remains, the carbon capacity was exceeded; repeat the treatment before proceeding to the cooling phase.

Issue 3: Co-precipitation of Unreacted Acid

Symptom: NMR or titration reveals contamination with 4-allyloxybenzoic acid. Causality: If the initial esterification was incomplete, the precursor acid may carry over. Unlike hydroquinone, the acid is less soluble in cold ethanol and will readily co-precipitate alongside the target ester. Protocol: Bicarbonate Wash Pre-Treatment

  • Phase Extraction: Before recrystallization, dissolve the crude solid mixture in an organic solvent like toluene[7].

  • Washing: Wash the organic layer vigorously with a 5% aqueous sodium bicarbonate ( NaHCO3​ ) solution[7]. The acid will deprotonate into a water-soluble sodium salt and partition into the aqueous phase, while the ester remains in the organic phase.

  • Recovery: Separate the phases. Dry the organic layer over anhydrous MgSO4​ , evaporate the toluene under reduced pressure, and proceed with the standard ethanol recrystallization[1].

  • Self-Validation: Acidify the discarded aqueous bicarbonate layer with dilute HCl . A white precipitate confirms that the unreacted acid was successfully extracted.

III. Quantitative Data: Solubility & Thermal Profiles

To optimize your solvent ratios, reference the physicochemical behavior of the target molecule and its common impurities below.

CompoundMelting PointSolubility in Hot EthanolSolubility in Cold Ethanol (4°C)Solubility in 5% NaHCO3 (aq)
4-Hydroxyphenyl 4-allyloxybenzoate ~75 °C[1]HighVery LowInsoluble
Hydroquinone (Impurity)172 °CHighHighInsoluble
4-Allyloxybenzoic acid (Impurity)~165 °CHighModerateHighly Soluble (as salt)
Benzoquinone (Oxidation Product)115 °CHighModerateInsoluble

IV. Visualizations

Workflow Diagram

Workflow Start Crude 4-Hydroxyphenyl 4-allyloxybenzoate Bicarb Pre-Wash: 5% NaHCO3 (Removes Acid Impurities) Start->Bicarb Dissolve Dissolve in Boiling Ethanol (Target: Saturation) Bicarb->Dissolve Charcoal Add Activated Carbon (Removes Quinones) Dissolve->Charcoal Filter Hot Gravity Filtration (Removes Carbon) Charcoal->Filter Cool Controlled Cooling (To 4°C) Filter->Cool Collect Vacuum Filtration & Cold Wash Cool->Collect Pure Pure Crystals (mp 75°C) Collect->Pure

Workflow for purifying 4-hydroxyphenyl 4-allyloxybenzoate via recrystallization.

Troubleshooting Logic Tree

Troubleshooting Issue Crystallization Issue Detected Decision1 Is the product oiling out? Issue->Decision1 Action1 Add 5-10% more solvent, reheat, and seed at 50°C Decision1->Action1 Yes Decision2 Are the crystals pink/brown? Decision1->Decision2 No Success Pure Product Isolated Action1->Success Action2 Re-dissolve and treat with activated charcoal Decision2->Action2 Yes Decision3 Is hydroquinone still present? Decision2->Decision3 No Action2->Success Action3 Increase cold ethanol wash volume Decision3->Action3 Yes Decision3->Success No Action3->Success

Decision tree for troubleshooting recrystallization failures and phenolic contamination.

References

  • [1] Side-Chain Cholesteric Liquid Crystalline Elastomers Derived from a Mesogenic Cross-Linking Agent | Macromolecules - ACS Publications. acs.org.

  • [3] Recrystallization. --->. umass.edu.

  • [4] Recrystallization. pitt.edu.

  • [5] Recrystallization-1.pdf. mnstate.edu.

  • [6] Recrystallization - Chemistry LibreTexts. libretexts.org.

  • [7] Synthesis of 4-hydroxyphenyl 4-hydroxy-benzoate. prepchem.com.

  • [2] US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents. google.com.

Sources

Optimization

Technical Support Center: Stabilizing 4-Hydroxyphenyl 4-allyloxybenzoate in High-Temperature Syntheses

Welcome to the technical support guide for handling 4-Hydroxyphenyl 4-allyloxybenzoate in high-temperature reaction environments. This resource is designed for researchers, chemists, and drug development professionals wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling 4-Hydroxyphenyl 4-allyloxybenzoate in high-temperature reaction environments. This resource is designed for researchers, chemists, and drug development professionals who may encounter stability challenges with this molecule. The inherent functionalities of this compound—a phenolic hydroxyl group and an allyloxy ether—present a unique set of competing reaction pathways at elevated temperatures. This guide provides in-depth, field-proven insights and practical protocols to mitigate unwanted side reactions, primarily oxidation, and ensure the integrity of your desired product.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing 4-Hydroxyphenyl 4-allyloxybenzoate is turning a dark brown/black color upon heating. What is causing this?

A1: The discoloration is a classic indicator of oxidation. The phenolic hydroxyl group in your starting material is susceptible to oxidation, which can be initiated by trace amounts of oxygen, especially at high temperatures. This process often forms highly colored quinone-type byproducts and can lead to polymerization, resulting in the dark, tarry appearance of your reaction mixture.

Q2: I'm observing an unexpected isomer in my post-reaction analysis. What could it be?

A2: At elevated temperatures (typically 180-250°C), 4-Hydroxyphenyl 4-allyloxybenzoate can undergo a thermal[1][1]-sigmatropic rearrangement known as the Claisen rearrangement.[2][3][4] This intramolecular process isomerizes the allyl phenyl ether moiety to an ortho-allyl phenol. This is a common side reaction that competes with both your desired reaction and potential oxidation.

Q3: Can I use a standard nitrogen balloon to create a sufficient inert atmosphere for my high-temperature reaction?

A3: While a nitrogen balloon is suitable for many room-temperature reactions, it may not be sufficient for high-temperature applications where even trace amounts of oxygen can be detrimental.[5] For reactions heated above 120°C for extended periods, more rigorous degassing techniques such as sparging the solvent with an inert gas or employing the freeze-pump-thaw method are highly recommended to remove dissolved oxygen.[5][6]

Q4: Are there any additives I can use to prevent oxidation without interfering with my primary reaction?

A4: Yes, the addition of a radical scavenger, such as a hindered phenolic antioxidant, can be highly effective. A small amount (typically 0.1-1 mol%) of Butylated Hydroxytoluene (BHT) can intercept radical species that initiate the oxidation cascade, thereby protecting your compound of interest.[7][8] BHT is generally compatible with a wide range of organic reactions.

Competing High-Temperature Pathways

At elevated temperatures, 4-Hydroxyphenyl 4-allyloxybenzoate is at a crossroads of two primary competing pathways: the desired reaction and two major side reactions - oxidation and Claisen rearrangement. Understanding these pathways is critical for troubleshooting and optimizing your reaction conditions.

Competing Pathways cluster_start Starting Material cluster_side Side Reactions Start 4-Hydroxyphenyl 4-allyloxybenzoate Claisen Claisen Rearrangement Product (Isomer) Start->Claisen High Temp (≥180-250°C) Desired Desired Start->Desired Ideal Conditions (Inert Atmosphere, Controlled Temp) Oxidation Oxidation Start->Oxidation High Temp + O₂

Caption: Competing reaction pathways for 4-Hydroxyphenyl 4-allyloxybenzoate at high temperatures.

Troubleshooting Guide

Issue 1: Significant Discoloration and Low Yield

  • Question: My reaction has turned dark, and my yield of the desired product is very low. How can I fix this?

  • Answer: This strongly suggests that oxidation is the primary issue. The phenolic moiety is likely being oxidized to quinones and subsequently polymerizing.

    • Immediate Action: Improve the inertness of your atmosphere. Standard nitrogen purging might not be enough.

    • Causality: Oxygen, even at ppm levels, can initiate a radical chain reaction at high temperatures, consuming your starting material and product.[5] Phenols are particularly susceptible to this.

    • Solution Protocol:

      • Solvent Degassing: Before starting your reaction, thoroughly degas your solvent. The "freeze-pump-thaw" method is the most effective for removing dissolved oxygen.[5][9] For a quicker but less rigorous method, sparge the solvent with argon or high-purity nitrogen for 30-60 minutes.[6][10]

      • Inert Atmosphere Setup: Ensure all glassware is flame-dried or oven-dried to remove adsorbed water and oxygen. Assemble the apparatus while hot and flush with a steady stream of inert gas. Maintain a positive pressure of inert gas throughout the reaction.

      • Introduce an Antioxidant: Add a small catalytic amount (e.g., 0.5 mol%) of a hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) to your reaction mixture at the beginning.[7] BHT will act as a radical scavenger, being preferentially oxidized and protecting your more valuable compound.

Issue 2: Formation of an Unwanted Isomer

  • Question: My NMR and LC-MS data show a significant peak with the same mass as my product but different spectroscopic properties. What is happening?

  • Answer: You are likely observing the product of a Claisen rearrangement, which is a common thermal isomerization for aryl allyl ethers.[2][3]

    • Causality: The Claisen rearrangement is a concerted, pericyclic reaction that is thermally allowed.[2] It proceeds through a six-membered cyclic transition state. For your molecule, the allyl group on the ether will migrate to the ortho position of that same aromatic ring.

    • Solution Protocol:

      • Temperature Optimization: The Claisen rearrangement typically has a high activation energy.[11] If your desired reaction can proceed at a lower temperature, try reducing the reaction temperature to a point where the rearrangement is kinetically disfavored.

      • Catalyst Screening: If applicable to your desired transformation, investigate the use of a catalyst that could accelerate your desired reaction, allowing you to run it at a lower temperature and for a shorter duration, thus minimizing the thermal rearrangement.

      • Protecting Groups: If the allyloxy group is not essential for the subsequent steps, consider if a more thermally stable ether protecting group could be used instead.

Best Practices and Protocols

Protocol 1: Setting up a High-Temperature Reaction under a Rigorous Inert Atmosphere
  • Glassware Preparation:

    • Ensure your reaction flask and condenser are thoroughly cleaned and dried.

    • Flame-dry all glassware under vacuum or in a stream of inert gas to remove adsorbed moisture and oxygen.

    • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Solvent Degassing (Freeze-Pump-Thaw Method):

    • Place your solvent in a Schlenk flask.

    • Freeze the solvent using a liquid nitrogen bath until it is completely solid.

    • Open the flask to a high vacuum line for 5-10 minutes.

    • Close the stopcock to the vacuum and thaw the solvent completely.

    • Repeat this freeze-pump-thaw cycle at least three times.[5]

    • After the final thaw, backfill the flask with high-purity nitrogen or argon.

  • Reagent Addition:

    • Add your solid reagents, including 4-Hydroxyphenyl 4-allyloxybenzoate and any antioxidant (e.g., BHT), to the reaction flask under a positive flow of inert gas.

    • Add the degassed solvent via a cannula or a syringe.

  • Reaction Execution:

    • Heat the reaction to the desired temperature using a heating mantle with a temperature controller.

    • Maintain a gentle positive pressure of the inert gas throughout the reaction. A bubbler filled with mineral oil is an effective way to monitor this.

Protocol 2: Monitoring the Reaction for Oxidation and Rearrangement
  • Technique Comparison:

Analytical TechniqueWhat to Look ForAdvantages
Thin-Layer Chromatography (TLC) Appearance of new spots. The Claisen product will likely have a different Rf from the starting material. Oxidation products may appear as a streak or baseline material.Quick, easy, and provides a real-time snapshot of the reaction progress.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of starting material consumption and the formation of the desired product, Claisen isomer, and potential oxidation byproducts.Highly sensitive and quantitative. Can separate closely related isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Look for the appearance of a new vinyl proton system and a change in the aromatic substitution pattern for the Claisen product.[1] Broadening of peaks can indicate paramagnetic species from oxidation.Provides detailed structural information for identifying and quantifying all components in the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile byproducts. The Claisen product will have the same mass as the starting material but a different retention time.Excellent for separating and identifying isomers and some degradation products.

Troubleshooting Workflow

Troubleshooting Flowchart cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_oxidation Oxidation Pathway cluster_claisen Rearrangement Pathway cluster_both Combined Issues Problem Poor Yield or Unexpected Byproducts in High-Temp Reaction Analysis Analyze Reaction Mixture: - Dark Color? - Isomer by MS/NMR? Problem->Analysis Oxidation Primary Issue: Oxidation Analysis->Oxidation Yes, Dark Color Claisen Primary Issue: Claisen Rearrangement Analysis->Claisen Isomer Detected Both Both Oxidation and Rearrangement Occurring Analysis->Both Both Symptoms Solution_Ox Implement Rigorous Inert Atmosphere (Protocol 1). Add Antioxidant (e.g., BHT). Oxidation->Solution_Ox Solution_Claisen Optimize Temperature: Attempt lower temp. Investigate Catalysts to shorten reaction time. Claisen->Solution_Claisen Solution_Both 1. Address Oxidation First (Inert Atmosphere + Antioxidant). 2. Then, optimize temperature to minimize Claisen. Both->Solution_Both

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Hydroxyphenyl 4-Allyloxybenzoate vs. 4-Hexyloxybenzoate in Mesogenic Design

In the development of advanced liquid crystalline (LC) materials, the selection of mesogenic intermediates dictates the final material's thermomechanical properties, phase behavior, and post-synthetic processability. Two...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of advanced liquid crystalline (LC) materials, the selection of mesogenic intermediates dictates the final material's thermomechanical properties, phase behavior, and post-synthetic processability. Two structurally related but functionally divergent intermediates—4-hydroxyphenyl 4-allyloxybenzoate and 4-hydroxyphenyl 4-hexyloxybenzoate —serve as foundational building blocks in this domain.

As an Application Scientist, understanding the distinct reactivity profiles of these two molecules is critical. While both share a rigid calamitic core and a reactive phenolic handle, their terminal aliphatic tails completely alter their trajectory in materials science: one acts as a reactive cross-linking node[1], while the other serves as an inert, phase-stabilizing spacer[2][3].

Mechanistic Causality & Structural Logic

Both molecules are built upon a 4-hydroxyphenyl benzoate scaffold. This core provides the rigid, linear geometry required for anisotropic molecular packing (nematic or smectic mesophases). The core terminates in a phenolic hydroxyl (-OH) group, which acts as a highly reactive nucleophile for chain extension via Steglich esterification or Schotten-Baumann reactions.

The divergence in their application stems entirely from their opposing tail chemistries:

  • The Allyloxy Tail (-O-CH₂-CH=CH₂): The terminal π -bond is highly susceptible to addition reactions. This makes 4-hydroxyphenyl 4-allyloxybenzoate a vital precursor for Side-Chain Liquid Crystal Polymers (SCLCPs) and Liquid Crystal Elastomers (LCEs). The allyl group can be quantitatively grafted onto polysiloxane backbones via Pt-catalyzed hydrosilylation or cross-linked via thiol-ene click chemistry[1].

  • The Hexyloxy Tail (-O-C₆H₁₃): The saturated, six-carbon aliphatic chain is chemically inert under standard polymerization conditions. Its primary function is physical rather than chemical: it provides steric free volume, lowers the melting transition ( Tm​ ), and broadens the thermal window of the mesophase through van der Waals interactions. It is heavily utilized in small-molecule nematic mixtures and chiral dopant precursors (such as S-811) for blue-phase LC droplets[2][3].

ReactivityLogic Core 4-Hydroxyphenyl Benzoate Core (Rigid Mesogen) Phenol Phenolic -OH (Esterification/Etherification) Core->Phenol Shared Reactive Site Allyl 4-Allyloxybenzoate (-O-CH2-CH=CH2) Core->Allyl Variant A Hexyl 4-Hexyloxybenzoate (-O-C6H13) Core->Hexyl Variant B Poly Reactive Tail: Hydrosilylation & Thiol-Ene Click Allyl->Poly Terminal C=C Inert Inert Tail: Mesophase Tuning & Steric Flexibility Hexyl->Inert Saturated Alkyl

Diagram 1: Structural reactivity logic comparing the shared phenolic core and divergent tail functionalities.

Quantitative Reactivity & Property Comparison

To facilitate material selection, the following table summarizes the physicochemical and reactive parameters of both intermediates.

Parameter4-Hydroxyphenyl 4-allyloxybenzoate4-Hydroxyphenyl 4-hexyloxybenzoate
Terminal Group Allyloxy (-O-CH₂-CH=CH₂)Hexyloxy (-O-C₆H₁₃)
Tail Reactivity High (Addition, Radical, Hydrosilylation)Inert (Saturated aliphatic)
Core Reactivity High (Phenolic -OH for esterification)High (Phenolic -OH for esterification)
Primary Application Reactive monomer for LCEs and SCLCPs[1]Intermediate for small-molecule LCs / Dopants[2]
Phase Behavior Impact Enables covalent network formationLowers Tm​ , broadens mesophase thermal window
FTIR Signature (Tail) ~1643 cm⁻¹ (C=C stretch), 3076 cm⁻¹ (=C-H)~2930, 2850 cm⁻¹ (C-H stretch only)
Stability Sensitive to UV/heat (auto-polymerization risk)Highly stable under ambient and thermal stress

Self-Validating Experimental Protocols

The following methodologies demonstrate how the specific reactivity of each molecule is leveraged in standard materials science workflows. Each protocol is designed as a self-validating system to ensure experimental integrity.

Protocol A: Synthesis of Polysiloxane-Based SCLCP via Hydrosilylation (Allyloxy Variant)

Objective: To synthesize a side-chain liquid crystal polymer by grafting the allyloxy monomer onto a flexible polymer backbone.

  • Core Extension (Schotten-Baumann):

    • Action: React 4-hydroxyphenyl 4-allyloxybenzoate (0.01 mol) with 4-methoxybenzoyl chloride (0.011 mol) in 15 mL of dry chloroform, using 1.4 mL triethylamine (TEA) as an acid scavenger[1]. Stir at room temperature for 14 hours.

    • Causality: TEA neutralizes the HCl byproduct, driving the esterification forward while preventing acid-catalyzed cleavage of the allyl ether.

    • Self-Validation: Analyze the precipitated product via FTIR. The reaction is successful if the broad phenolic -OH stretch (~3300 cm⁻¹) is completely absent, and a new ester carbonyl stretch appears at ~1736 cm⁻¹[1].

  • Hydrosilylation:

    • Action: Dissolve the extended allyl-monomer and polymethylhydrosiloxane (PMHS) in dry toluene. Introduce 10 ppm of Karstedt’s catalyst (Pt(0) complex). Heat to 60°C under a nitrogen atmosphere for 24 hours[1].

    • Causality: Toluene provides a homogenous phase for both the highly non-polar siloxane and the rigid mesogen. Karstedt's catalyst is selected for its high tolerance to ester functional groups, selectively activating the terminal alkene.

    • Self-Validation: Monitor the reaction via FTIR. Quantitative grafting is confirmed by the simultaneous disappearance of the Si-H stretch (~2160 cm⁻¹) and the allyl C=C stretch (~1643 cm⁻¹)[1].

Protocol B: Formulation of a Small-Molecule Nematic LC (Hexyloxy Variant)

Objective: To synthesize a stable, non-reactive three-ring mesogen for nematic phase formulation.

  • Esterification:

    • Action: React 4-hydroxyphenyl 4-hexyloxybenzoate with 4-cyanobenzoyl chloride in anhydrous dichloromethane (DCM) using pyridine.

    • Causality: The inert hexyloxy tail requires no protection. Pyridine acts as a nucleophilic catalyst to accelerate the formation of the cyano-terminated mesogen, which possesses a strong dipole moment necessary for dielectric anisotropy in LC displays.

    • Self-Validation: Purify via recrystallization in ethanol. Perform Thin-Layer Chromatography (TLC); a single spot with an Rf​ distinct from the starting phenol confirms complete conversion.

  • Phase Characterization:

    • Action: Analyze the purified compound using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) equipped with a hot stage.

    • Causality: The hexyl chain provides the necessary flexibility to stabilize the mesophase.

    • Self-Validation: DSC will exhibit two distinct endothermic peaks during the heating cycle (Solid Nematic, and Nematic Isotropic). Under POM crossed polarizers, the appearance of a mobile Schlieren or thread-like texture validates the successful formation of the nematic phase.

ExperimentalWorkflow StartA 4-Hydroxyphenyl 4-allyloxybenzoate Step1A 1. Core Extension (Schotten-Baumann Reaction) StartA->Step1A StartB 4-Hydroxyphenyl 4-hexyloxybenzoate Step1B 1. Core Extension (Schotten-Baumann Reaction) StartB->Step1B Step2A 2. Hydrosilylation (PMHS + Pt Catalyst) Step1A->Step2A Step2B 2. LC Formulation (Chiral Doping / Blending) Step1B->Step2B EndA Side-Chain LC Elastomer (SCLCE) Step2A->EndA EndB Small-Molecule Nematic/Smectic LC Step2B->EndB

Diagram 2: Divergent experimental workflows for reactive elastomer synthesis versus small-molecule LC formulation.

References

  • Side-Chain Cholesteric Liquid Crystalline Elastomers Derived from a Mesogenic Cross-Linking Agent Source: Macromolecules (ACS Publications) URL:[Link]

  • Blue-phase liquid crystal droplets Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Structural Transitions in Cholesteric Liquid Crystal Droplets Source: ACS Nano (ACS Publications) URL:[Link]

Sources

Comparative

Comparing phase behavior of 4-Hydroxyphenyl 4-allyloxybenzoate with standard liquid crystals

As a Senior Application Scientist, evaluating the thermal and optical properties of mesogenic precursors against standard reference liquid crystals (LCs) is a fundamental step in designing advanced anisotropic materials....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the thermal and optical properties of mesogenic precursors against standard reference liquid crystals (LCs) is a fundamental step in designing advanced anisotropic materials. This guide provides an objective, data-driven comparison between 4-Hydroxyphenyl 4-allyloxybenzoate (4-HPAB) —a critical building block for liquid crystalline elastomers—and standard small-molecule nematic LCs like 5CB and MBBA .

By synthesizing technical accuracy with field-proven experimental workflows, this guide will unpack the mechanistic causality behind their phase behaviors and provide self-validating protocols for your own laboratory characterization.

Mechanistic Causality: Molecular Structure and Phase Behavior

To understand the phase behavior of these materials, we must analyze how their molecular architectures dictate intermolecular forces and crystal packing.

4-Hydroxyphenyl 4-allyloxybenzoate (4-HPAB)

Unlike standard LCs, 4-HPAB (CAS: 128422-75-3) is not designed to function as a standalone room-temperature liquid crystal. It is a polymerizable mesogenic precursor. It features a rigid benzoate ester core that promotes molecular anisotropy. However, the presence of a terminal hydroxyl (-OH) group induces strong intermolecular hydrogen bonding, which tightly locks the molecules into a crystalline lattice, significantly raising its melting point to ~148 °C [1]. The terminal allyl group (-O-CH2-CH=CH2) serves as a reactive site for hydrosilylation or radical polymerization. When grafted onto a polysiloxane backbone, the resulting side-chain cholesteric liquid crystalline elastomers (ChLCEs) exhibit reversible, entropy-driven phase transitions between liquid crystalline and isotropic states [1].

Standard Nematic LCs: 5CB and MBBA

Standard reference LCs are engineered to disrupt crystalline packing just enough to achieve a fluid, ordered mesophase at ambient temperatures.

  • 5CB (4-Cyano-4'-pentylbiphenyl): The rigid biphenyl core provides the necessary shape anisotropy, while the flexible pentyl tail acts as an internal solvent, lowering the melting point to 22.5 °C. The terminal cyano group provides a strong permanent dipole, enabling dielectric alignment and stabilizing the nematic phase up to ~34.4 °C [2].

  • MBBA (N-(4-methoxybenzylidene)-4-butylaniline): Utilizing a Schiff base core, MBBA achieves a nematic phase between ~21 °C and 41–47 °C. The combination of a methoxy headgroup and a butyl tail provides the perfect steric balance to maintain orientational order without freezing into a solid at room temperature [3].

LC_Pathway N1 4-HPAB (Mesogenic Precursor) N3 Polymerization via Allyl Group (Hydrosilylation) N1->N3 N2 Standard LCs (5CB, MBBA) (Small Molecule Nematics) N4 Thermotropic Phase Transition (Heating/Cooling) N2->N4 N5 Side-Chain LC Elastomers (Entropic Elasticity) N3->N5 N6 Room Temp Nematic Phase (Display & Optics) N4->N6

Diagram 1: Structural pathways comparing polymerizable mesogens to standard small-molecule LCs.

Comparative Phase Behavior Data

The following table synthesizes the quantitative thermal data for these materials, highlighting the stark contrast between a crystalline precursor and functional nematic fluids.

MaterialChemical RoleMelting Point ( Tm​ )Nematic-Isotropic Transition ( TN−I​ )Primary Application
4-HPAB Cross-linking Monomer~148.0 °CN/A (Reacted prior to LC use)Synthesis of ChLCEs
5CB Nematic Liquid Crystal22.5 °C~34.4 °C - 35.0 °CElectro-optic displays, sensors
MBBA Nematic Liquid Crystal~21.0 °C~41.0 °C - 47.0 °CResearch, phase-transition studies

Experimental Workflows for Phase Characterization

To empirically validate the phase transitions of these materials, a self-validating system utilizing both thermodynamic and optical techniques is required. The causality behind pairing Differential Scanning Calorimetry (DSC) with Polarized Optical Microscopy (POM) is simple: DSC quantifies the energy absorbed/released during a transition, while POM visually confirms the specific orientational order (texture) of the mesophase.

Protocol A: Thermodynamic Profiling via DSC
  • Sample Preparation: Encapsulate 3–5 mg of the analyte (e.g., 4-HPAB or 5CB) into an aluminum DSC pan. Seal hermetically to prevent volatilization, which can artificially shift transition temperatures.

  • Thermal Cycling: Program the DSC for a heating and cooling rate of 10 °C/min under a nitrogen purge (20 mL/min).

    • Expert Insight: Always run a minimum of two heating/cooling cycles. The first cycle erases the thermal history (e.g., solvent evaporation or metastable crystalline states). The second cycle provides the true thermodynamic Tm​ and TN−I​ [1].

  • Data Analysis: Identify endothermic peaks during heating. For 5CB, a sharp peak at 22.5 °C indicates the solid-to-nematic transition, followed by a smaller enthalpy peak at ~34.4 °C for the nematic-to-isotropic transition [2].

Protocol B: Mesophase Verification via POM
  • Slide Preparation: Place a small amount of the sample between a pre-cleaned glass slide and a coverslip. For standard LCs like MBBA, capillary action at room temperature is sufficient. For 4-HPAB, the sample must be heated above 150 °C to melt.

  • Hot-Stage Microscopy: Mount the slide on a polarized optical microscope equipped with a precision hot stage (e.g., Mettler FP82). Cross the polarizers at 90 degrees.

  • Texture Observation:

    • Heat the sample into the isotropic phase (complete darkness under crossed polarizers).

    • Cool the sample at 2 °C/min. As 5CB or MBBA drops below TN−I​ , birefringent droplets will nucleate and coalesce into a classic Schlieren texture, characterized by dark brushes intersecting at disclination points [2][3].

Exp_Workflow Step1 Sample Encapsulation & Slide Prep (Erase Thermal History) Step2 DSC Analysis (10 °C/min Heating/Cooling) Step1->Step2 Thermal Data Step3 POM with Hot Stage (Crossed Polarizers) Step1->Step3 Optical Data Step4 Quantify Transition Enthalpies (Tm, Tn-i) Step2->Step4 Step5 Identify Mesophase Textures (e.g., Schlieren) Step3->Step5 Step6 Correlated Phase Behavior Profile Step4->Step6 Step5->Step6

Diagram 2: Self-validating experimental workflow combining DSC and POM for LC characterization.

Conclusion

While standard liquid crystals like 5CB and MBBA are optimized for immediate room-temperature mesophase behavior through carefully balanced rigid cores and flexible tails, 4-Hydroxyphenyl 4-allyloxybenzoate operates on a different chemical logic. Its high melting point and reactive allyl group make it an ideal precursor for synthesizing robust, cross-linked liquid crystalline elastomers. Understanding these mechanistic differences is essential for scientists transitioning from small-molecule LC research to advanced polymeric materials development.

References

  • Title: Side-Chain Cholesteric Liquid Crystalline Elastomers Derived from a Mesogenic Cross-Linking Agent Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate Source: Soft Matter (RSC Publishing) URL: [Link]

  • Title: Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica Source: Materials (MDPI) URL: [Link]

Validation

Mass Spectrometry Validation of 4-Hydroxyphenyl 4-allyloxybenzoate Reaction Intermediates: A Comparative Guide

Executive Summary & Chemical Context In the synthesis of advanced side-chain cholesteric liquid crystalline elastomers, 4-Hydroxyphenyl 4-allyloxybenzoate (CAS: 128422-75-3) serves as a critical mesogenic cross-linking i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the synthesis of advanced side-chain cholesteric liquid crystalline elastomers, 4-Hydroxyphenyl 4-allyloxybenzoate (CAS: 128422-75-3) serves as a critical mesogenic cross-linking intermediate[1],[2]. The precise structural validation of this intermediate is paramount; trace impurities—such as bis-allyloxy diesters or unreacted hydroquinone—can dramatically alter the thermomechanical properties and phase transition temperatures of the final polymer matrix[1].

This guide objectively compares mass spectrometry (MS) platforms for the validation of this specific intermediate, providing a self-validating LC-ESI-QTOF methodology designed for researchers and drug development professionals requiring rigorous structural confirmation.

Platform Comparison: Selecting the Optimal MS Modality

When analyzing mesogenic monomers with a molecular weight of 270.28 g/mol [2], selecting the correct ionization technique is the difference between a clean structural assignment and a spectrum obscured by artifacts.

  • MALDI-TOF MS: While highly effective for analyzing the final high-molecular-weight liquid crystalline polymers[3], MALDI is fundamentally flawed for validating the 4-Hydroxyphenyl 4-allyloxybenzoate intermediate. The standard matrices used for allyloxybenzoates, such as 2,5-dihydroxybenzoic acid (DHB), produce overwhelming matrix cluster ions in the low mass region (< 300 Da), directly masking the target monomer[3].

  • LC-QqQ (Triple Quadrupole): Excellent for high-throughput quantitation of known impurities, but lacks the high-resolution exact mass capabilities required to confidently identify unknown side-reaction byproducts during early-stage synthesis.

  • LC-ESI-QTOF MS: The optimal choice. Electrospray ionization (ESI) coupled with Quadrupole Time-of-Flight (QTOF) provides sub-2 ppm mass accuracy and avoids low-mass matrix interference, allowing for precise structural elucidation of the monomer and its fragmentation pathways.

Table 1: Performance Comparison of MS Platforms for Mesogenic Monomers
Performance MetricLC-ESI-QTOF MSMALDI-TOF MSLC-QqQ MS
Ionization Mechanism Electrospray (Soft)Matrix-Assisted Laser DesorptionElectrospray (Soft)
Mass Accuracy < 2 ppm10–50 ppmUnit Mass
Matrix Interference None (Chromatographic separation)High (DHB matrix masks <300 m/z)None
Optimal Application Structural elucidation of intermediatesIntact mass of final polymersHigh-throughput quantitation

Reaction & Validation Workflow

The synthesis typically involves the activation of 4-allyloxybenzoic acid with thionyl chloride, followed by esterification with hydroquinone in the presence of triethylamine[1]. The workflow below illustrates the critical juncture where LC-MS validation must be deployed to prevent downstream polymerization defects.

Workflow A Precursors: 4-Allyloxybenzoic Acid + Hydroquinone B Esterification Reaction (SOCl2, TEA, CHCl3) A->B Activation & Coupling C Target Intermediate: 4-Hydroxyphenyl 4-allyloxybenzoate B->C Main Pathway D Byproducts: Bis-ester / Unreacted B->D Side Reactions E LC-ESI-QTOF MS Analysis & Validation C->E Aliquot Sampling D->E Impurity Profiling

Caption: Workflow detailing the esterification synthesis and subsequent LC-MS validation steps.

Self-Validating Experimental Protocol: LC-ESI-QTOF MS

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . We incorporate Methyl 4-(allyloxy)benzoate [4] as an internal standard (IS). By continuously monitoring the exact mass and transition of this structurally analogous IS, the system self-validates the ionization efficiency and flags any ion suppression caused by unreacted hydroquinone.

Step-by-Step Methodology

Step 1: Sample Quenching and Preparation

  • Extract a 50 µL aliquot from the chloroform reaction mixture[1].

  • Quench the reaction by diluting 1:100 in LC-MS grade Acetonitrile (MeCN) to halt further esterification.

  • Spike the sample with 10 µg/mL of Methyl 4-(allyloxy)benzoate (IS)[4].

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Separation

  • Column: Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade MeCN + 0.1% Formic Acid.

  • Causality Check: Why formic acid? For mass-spec compatible applications involving allyloxybenzoates, phosphoric acid (often used in standard HPLC) must be replaced with formic acid[5]. The low pH of formic acid selectively enhances the protonation of the ester carbonyl to yield the [M+H]+ ion, while simultaneously suppressing the ionization of unreacted hydroquinone (a weak acid), thereby reducing background noise.

Step 3: ESI-QTOF Acquisition Parameters

  • Polarity: Positive Ion Mode (+ESI).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100–1000.

Mechanistic Elucidation of MS/MS Fragmentation

When subjected to Collision-Induced Dissociation (CID), the protonated 4-Hydroxyphenyl 4-allyloxybenzoate ( [M+H]+ at m/z 271.09) undergoes predictable, structurally diagnostic fragmentation.

Fragmentation M Precursor Ion [M+H]+ m/z 271.09 F1 Allyloxybenzoyl Cation m/z 161.06 M->F1 Ester Bond Cleavage (- Hydroquinone) F2 Hydroquinone Radical m/z 111.04 M->F2 Neutral Loss F3 Hydroxybenzoyl Cation m/z 121.03 F1->F3 Allyl Cleavage (- C3H4)

Caption: Proposed collision-induced dissociation (CID) pathway for the[M+H]+ precursor at m/z 271.09.

Table 2: Quantitative MS/MS Diagnostic Ions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Relative AbundanceStructural Assignment
271.09161.0615100% (Base Peak)Allyloxybenzoyl Cation (Cleavage of ester bond)
271.09121.032545%Hydroxybenzoyl Cation (Loss of allyl group)
271.09111.042015%Hydroquinone Radical (Neutral loss mechanism)

By monitoring the m/z 161.06 base peak, researchers can definitively confirm the presence of the intact allyloxybenzoate moiety, ensuring the intermediate is structurally sound before proceeding to the hydrosilylation or cross-linking polymerization stages[1].

Sources

Comparative

Benchmarking 4-Hydroxyphenyl 4-allyloxybenzoate against traditional polymer crosslinkers

An In-Depth Comparative Analysis: 4-Hydroxyphenyl 4-allyloxybenzoate vs. Traditional Polymer Crosslinkers A Guide for Researchers, Scientists, and Drug Development Professionals In the realm of polymer science, the selec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis: 4-Hydroxyphenyl 4-allyloxybenzoate vs. Traditional Polymer Crosslinkers

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science, the selection of a crosslinking agent is a critical decision that dictates the ultimate physical and chemical properties of the resulting material. While traditional crosslinkers have long been the industry standard, the quest for novel functionalities and enhanced performance has led to the exploration of new chemical entities. This guide provides a comprehensive comparison of 4-Hydroxyphenyl 4-allyloxybenzoate, a compound with intriguing potential, against established polymer crosslinkers.

The ensuing analysis is grounded in the fundamental principles of polymer chemistry and material science, offering a balanced perspective on the theoretical advantages and potential challenges of this novel crosslinker in comparison to its traditional counterparts.

The Critical Role of Crosslinkers in Polymer Networks

Crosslinking is the process of forming covalent or ionic bonds between polymer chains, transforming a collection of individual chains into a single, continuous network.[1][2] This three-dimensional architecture is responsible for significant improvements in the material's properties, including:

  • Enhanced Mechanical Strength: Crosslinking increases the rigidity and durability of polymers.[3][4]

  • Improved Thermal Stability: The interconnected network structure is more resistant to heat-induced degradation.[5][6]

  • Increased Solvent Resistance: The covalent network prevents polymer chains from dissolving in solvents.[7]

  • Controlled Swelling Behavior: In hydrogels, the crosslink density dictates the extent of water absorption, a crucial parameter for drug delivery applications.[8][9]

The choice of crosslinker, therefore, is not a trivial one; it is a design parameter that allows for the fine-tuning of a polymer's properties for a specific application.

Traditional Crosslinkers: The Incumbents

A brief overview of some of the most widely used traditional crosslinkers provides a baseline for our comparison.

Divinylbenzene (DVB)

Divinylbenzene is a versatile and cost-effective crosslinking agent, primarily used in the production of polystyrene-based resins.[10][11] Its key characteristics include:

  • High Crosslinking Efficiency: The two vinyl groups readily participate in free-radical polymerization.

  • Excellent Thermal and Mechanical Stability: DVB imparts high heat distortion temperatures and mechanical robustness to the polymer network.[5][6]

  • Hydrophobicity: The aromatic nature of DVB results in a non-polar, hydrophobic polymer network.[12]

Ethylene Glycol Dimethacrylate (EGDMA)

EGDMA is a difunctional methacrylate monomer that is extensively used in the formulation of hydrogels, dental composites, and coatings.[13] Its primary attributes are:

  • Good Biocompatibility: EGDMA is a common component in biomaterials, although concerns about leachable monomers exist.[14]

  • Formation of Rigid Networks: The short ethylene glycol linker leads to a high crosslink density and a rigid polymer structure.[7]

  • Versatility in Polymerization: It can be polymerized via various methods, including UV and thermal initiation.[15]

N,N'-Methylenebisacrylamide (MBA)

MBA is the gold standard for crosslinking polyacrylamide gels used in biochemical and life science research, such as electrophoresis.[16][17][18] Its defining features include:

  • Hydrophilicity: The amide groups in MBA contribute to the water-swelling capacity of polyacrylamide hydrogels.

  • Controlled Porosity: The concentration of MBA can be varied to control the pore size of the gel, which is critical for molecular separation applications.

  • Biochemical Inertness: Polyacrylamide gels crosslinked with MBA are largely inert to biological molecules.

A New Contender: 4-Hydroxyphenyl 4-allyloxybenzoate

4-Hydroxyphenyl 4-allyloxybenzoate presents a unique combination of functional groups that suggest its potential as a multifunctional crosslinker. While direct comparative data is not yet widely available in the literature, we can infer its potential properties based on its chemical structure.

The synthesis of related compounds has been described, indicating that its production is feasible.[19][20][21][22]

Structural Features and Potential Advantages
  • Allyl Group: The allyl ether moiety provides a reactive site for free-radical polymerization, enabling its integration into a polymer network. Polymers with allyloxy groups have been explored for various applications, including those with antimicrobial properties.[23][24]

  • Hydroxyphenyl Group: The terminal phenolic hydroxyl group offers several potential functionalities:

    • Secondary Crosslinking: It can participate in secondary crosslinking reactions, such as esterification or etherification, to further enhance the network density and stability.

    • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds, which can influence the mechanical properties and swelling behavior of the polymer.

    • Antioxidant Properties: Phenolic compounds are known for their antioxidant activity, which could impart this property to the resulting polymer.[19]

  • Benzoate Ester Linkage: The central ester group is expected to contribute to the thermal stability of the polymer backbone.

Head-to-Head Comparison: A Theoretical Framework

The following table provides a hypothetical comparison of 4-Hydroxyphenyl 4-allyloxybenzoate with traditional crosslinkers based on their chemical structures and the known properties of similar compounds. It is important to note that these are expected properties and require experimental validation.

PropertyDivinylbenzene (DVB)Ethylene Glycol Dimethacrylate (EGDMA)N,N'-Methylenebisacrylamide (MBA)4-Hydroxyphenyl 4-allyloxybenzoate (Expected)
Polarity Non-polar, Hydrophobic[12]Moderately PolarPolar, HydrophilicModerately Polar
Reactivity High (Vinyl groups)High (Methacrylate groups)[15]High (Acrylamide groups)Moderate (Allyl group)
Resulting Polymer Rigidity High[5][10]High[7]VariableHigh
Thermal Stability High[6]Moderate to HighModerateHigh
Biocompatibility Generally lowModerate[14]High[8]To be determined
Additional Functionality NoneNoneNonePhenolic -OH (secondary crosslinking, antioxidant)

Experimental Protocols for Crosslinker Evaluation

To empirically validate the performance of any new crosslinker, a series of standardized experiments must be conducted. The following protocols provide a framework for such an evaluation.

Polymer Synthesis

This protocol describes a typical free-radical polymerization of a vinyl monomer with a crosslinker.

Materials:

  • Monomer (e.g., Styrene, Methyl Methacrylate, Acrylamide)

  • Crosslinker (DVB, EGDMA, MBA, or 4-Hydroxyphenyl 4-allyloxybenzoate)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN, Benzoyl Peroxide - BPO)

  • Solvent (e.g., Toluene, Water)

  • Nitrogen source

  • Reaction vessel with condenser and magnetic stirrer

Procedure:

  • Purify the monomer and crosslinker to remove inhibitors.

  • In the reaction vessel, dissolve the monomer and the desired molar percentage of the crosslinker in the solvent.

  • Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

  • Add the initiator to the reaction mixture.

  • Heat the reaction to the appropriate temperature (e.g., 60-80 °C for AIBN) and stir for the desired reaction time (e.g., 4-24 hours).

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol for polystyrene).

  • Filter and dry the polymer under vacuum.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability of the crosslinked polymer.

Procedure:

  • Place a small, known mass of the dried polymer into a TGA crucible.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass of the sample as a function of temperature.

  • The degradation temperature is typically reported as the temperature at which 5% weight loss occurs.

Mechanical Properties Testing (Dynamic Mechanical Analysis - DMA)

DMA is used to measure the mechanical properties of the polymer, such as the storage modulus (a measure of stiffness).[3]

Procedure:

  • Prepare a sample of the polymer with defined dimensions (e.g., a rectangular bar).

  • Clamp the sample in the DMA instrument.

  • Apply a sinusoidal stress to the sample and measure the resulting strain.

  • Vary the temperature while measuring the storage modulus, loss modulus, and tan delta.

  • The storage modulus in the rubbery plateau region can be related to the crosslink density.

Swelling Studies

This protocol is particularly relevant for hydrogels and is used to determine the crosslink density.

Procedure:

  • Place a known mass of the dried polymer (W_d) in a suitable solvent (e.g., water for hydrogels, toluene for polystyrene).

  • Allow the polymer to swell to equilibrium (e.g., 24-48 hours).

  • Remove the swollen polymer, blot the surface to remove excess solvent, and weigh it (W_s).

  • The swelling ratio (Q) is calculated as: Q = W_s / W_d.

Visualizing the Concepts

To better understand the chemical structures and workflows, the following diagrams are provided.

cluster_traditional Traditional Crosslinkers cluster_novel Novel Crosslinker DVB Divinylbenzene (DVB) EGDMA Ethylene Glycol Dimethacrylate (EGDMA) MBA N,N'-Methylenebisacrylamide (MBA) HPAB 4-Hydroxyphenyl 4-allyloxybenzoate

Caption: Overview of the crosslinkers discussed in this guide.

Monomer + Crosslinker Monomer + Crosslinker Polymerization Polymerization Monomer + Crosslinker->Polymerization Initiator, Heat/UV Crosslinked Polymer Network Crosslinked Polymer Network Polymerization->Crosslinked Polymer Network Improved Properties Improved Properties Crosslinked Polymer Network->Improved Properties Mechanical, Thermal, Chemical

Caption: Simplified workflow of polymer crosslinking.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Evaluation Monomer Selection Monomer Selection Crosslinker Selection Crosslinker Selection Monomer Selection->Crosslinker Selection Polymerization Polymerization Crosslinker Selection->Polymerization Thermal Analysis (TGA) Thermal Analysis (TGA) Polymerization->Thermal Analysis (TGA) Mechanical Testing (DMA) Mechanical Testing (DMA) Polymerization->Mechanical Testing (DMA) Swelling Studies Swelling Studies Polymerization->Swelling Studies Performance Assessment Performance Assessment Thermal Analysis (TGA)->Performance Assessment Mechanical Testing (DMA)->Performance Assessment Swelling Studies->Performance Assessment

Caption: Experimental workflow for evaluating a new crosslinker.

Conclusion and Future Outlook

4-Hydroxyphenyl 4-allyloxybenzoate holds promise as a novel crosslinking agent due to its unique chemical structure, which offers the potential for not only primary crosslinking via its allyl group but also secondary modifications and inherent functionalities through its phenolic hydroxyl group. While it is unlikely to replace traditional crosslinkers in all applications, it may offer significant advantages in niche areas where properties like antioxidant activity, secondary crosslinking capabilities, and tailored polarity are desired.

The true potential of 4-Hydroxyphenyl 4-allyloxybenzoate can only be unlocked through rigorous experimental investigation. The protocols outlined in this guide provide a starting point for such studies. For researchers in drug development and advanced materials, the exploration of such novel crosslinkers is a crucial step towards the creation of next-generation polymers with unprecedented performance and functionality. The biocompatibility of polymers containing allyloxybenzoate would need to be thoroughly investigated for any biomedical applications.[25][26][27]

References

  • Divinylbenzene: Versatile Cross-Linking Agent. (2000, June 15). Scribd.
  • N,N'-Methylenebisacrylamide. Wikipedia.
  • A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage. (2024, May 21). ChemicalBook.
  • ETHYLENE GLYCOL DIMETHACRYLATE.
  • Synthesis, Properties, and Applications of 1,4-Divinylbenzene. (2025, February 24). UniVOOK.
  • Ethylene glycol dimethacryl
  • Easmer EGDMA (Ethylene Glycol Dimethacrylate, CAS 97-90-5) Research Briefing. (2025, August 17).
  • China Dvb Divinylbenzene Manufacturer and Supplier, Factory | AOJIN.
  • Hydroxyethyl methacrylate and ethylene glycol dimethacryl
  • News - N,N'-Methylenebisacrylamide (MBA) 99% | Crosslinking Agent. (2025, June 17).
  • CAS 97-90-5: Ethylene glycol dimethacryl
  • Copolymer beads|Divinylbenzene (DVB)|Danyang Anlida.
  • N,N'-METHYLENEBISACRYLAMIDE.
  • A Comparative Analysis of 2,6-Divinylpyridine and Divinylbenzene as Crosslinking Agents. (2025, November). Benchchem.
  • Okesola, B. O., & Singh, G. (2023). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Polymers, 15(9), 2093.
  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2025, June 4). PMC.
  • Application of N N'-Methylenebisacrylamide. (2024, July 23). Ensince Industry Co., Ltd.
  • Dual cross-linked hydrogels as promising materials for drug delivery. (2025, July 23).
  • Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. (2025, April 11). MDPI.
  • Singh, B., & Sharma, S. (2014). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review.
  • Benkhelifa, A. (2022). Effect of physical crossliking on the thermal and mechanical properties of polymers.
  • Sayekti, E., & Martono, Y. (2016). Synthesis and antioxidant properties of C–4–allyloxy– phenylcalixresorcinarene. International Journal of ChemTech Research, 9(8), 594-599.

  • Synthesis of 4-hydroxyphenyl 4-hydroxy-benzo
  • Crosslinked natural hydrogels for drug delivery systems. (2022, June 30).
  • synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. (2018, April 29).
  • US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
  • Odegard, G. M., & Bandyopadhyay, A. (2011). Mechanical and Thermal Properties of Cross-Linked Phenolic Resins Using Molecular Dynamics. Journal of Polymer Science Part B: Polymer Physics, 49(24), 1695-1704.
  • Nielsen, L. E. (1968). CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS. DTIC.
  • Labana, S. S. (Ed.). (1977). Chemistry and Properties of Crosslinked Polymers. Academic Press.
  • Biosourced Functional Hydroxybenzoate- co-Lactide Polymers with Antimicrobial Activity. (2025, June 4).
  • Al-Malaika, S., & Amir, E. (1987). Crosslinked poly(hydroxybutyl acrylate-co-acrylamide) based hydrogels. Polimery, 32(1), 12-16.
  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. RSC Publishing.
  • Molecular Mechanisms of Polymer Crosslinking via Thermal Activ
  • Biocompatibility and Immunocompatibility Assessment of Poly(2-Oxazolines). (2013, January 9). IntechOpen.
  • Polymer biocompatibility. (2012).

Sources

Validation

Gas chromatography analysis of 4-Hydroxyphenyl 4-allyloxybenzoate residual solvents

Analytical Comparison Guide: Gas Chromatography Strategies for Residual Solvent Analysis in 4-Hydroxyphenyl 4-allyloxybenzoate Introduction & Scientific Context The compound 4-Hydroxyphenyl 4-allyloxybenzoate (CAS: 12842...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Gas Chromatography Strategies for Residual Solvent Analysis in 4-Hydroxyphenyl 4-allyloxybenzoate

Introduction & Scientific Context

The compound 4-Hydroxyphenyl 4-allyloxybenzoate (CAS: 128422-75-3) is a critical mesogenic monomer utilized in the synthesis of side-chain cholesteric liquid crystalline elastomers (ChLCEs) [1]. During its synthesis and purification, organic solvents such as chloroform, toluene, ethanol, and triethylamine are frequently employed.

For researchers and drug development professionals, the presence of these volatile organic compounds (VOCs) is a dual threat: they can disrupt the delicate mesomorphic phase transitions of the final polymer network, and they pose significant toxicological risks. Consequently, rigorous quantification of these impurities in accordance with ICH Q3C and USP <467> guidelines is a mandatory quality control step [2, 3].

The Core Analytical Challenge

Analyzing residual solvents in 4-hydroxyphenyl 4-allyloxybenzoate presents a distinct matrix challenge. The monomer is a rigid, highly crystalline solid at room temperature with a high boiling point of approximately 453.8°C [4]. Because it is entirely non-volatile under standard chromatographic conditions, the choice of sample introduction technique is the single most critical factor in developing a robust, self-validating analytical method.

Technique Comparison: Headspace GC-FID vs. Direct Injection GC-FID

To objectively evaluate the optimal approach, we compare the industry-standard Headspace GC-FID (HS-GC-FID) against Direct Injection GC-FID (DI-GC-FID) .

  • Direct Injection GC-FID: In this approach, the solid monomer is dissolved in a diluent and injected directly into the GC inlet. Because the monomer's boiling point (453.8°C) far exceeds standard inlet temperatures (typically 200–250°C), the matrix immediately precipitates inside the glass liner. This non-volatile residue creates active sites that adsorb target analytes, leading to severe peak tailing, baseline drift, and the need for daily instrument maintenance.

  • Headspace GC-FID: This technique relies on thermodynamic liquid-gas partitioning. The dissolved sample is heated in a sealed vial, driving only the volatile residual solvents into the vapor phase (headspace). An aliquot of this vapor is injected into the GC. The non-volatile 4-hydroxyphenyl 4-allyloxybenzoate matrix remains safely trapped in the vial, completely eliminating inlet contamination [5].

Quantitative Performance Comparison
Analytical ParameterHeadspace GC-FID (HS-GC-FID)Direct Injection GC-FID (DI-GC-FID)
Matrix Interference Zero (Matrix remains in the sample vial)Severe (Matrix precipitates in the GC inlet)
Inlet Maintenance Low (Routine septum/liner checks monthly)Very High (Requires daily liner replacement)
Column Lifespan Extended (>1,000 injections per column)Reduced (Frequent column clipping required)
Sensitivity (LOD) Excellent (<1 ppm for volatile solvents)Variable (Degrades rapidly as inlet fouls)
Regulatory Status Fully Compliant (USP <467> Procedure A)Non-Compliant for solid/complex matrices

Experimental Workflow & Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following protocol adapts USP <467> Procedure A specifically for the 4-hydroxyphenyl 4-allyloxybenzoate matrix.

Expertise & Causality in Method Design:

  • Diluent Selection: Dimethyl sulfoxide (DMSO) is chosen because it easily dissolves the rigid mesogenic monomer and possesses a high boiling point (189°C). It elutes late in the chromatogram, preventing co-elution with critical early-eluting Class 2 solvents like chloroform (61°C) and toluene (110°C).

  • Thermodynamic Equilibration: An incubation temperature of 80°C is selected. This provides sufficient thermal energy to maximize the partition coefficient ( K ) of the target solvents into the vapor phase without causing thermal degradation of the monomer's reactive allyloxy functional group.

Step-by-Step Methodology

Step 1: Standard Preparation Prepare a mixed standard solution containing the target residual solvents (e.g., Chloroform, Toluene, Ethanol) in DMSO at concentrations corresponding to their respective ICH Q3C limits (e.g., Toluene at 890 ppm, Chloroform at 60 ppm).

Step 2: Sample Preparation Accurately weigh 100.0 mg of the 4-hydroxyphenyl 4-allyloxybenzoate sample into a 20 mL headspace vial. Add exactly 5.0 mL of DMSO. Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap to prevent the escape of highly volatile VOCs.

Step 3: Headspace Sampler Parameters

  • Oven Temperature: 80°C

  • Loop Temperature: 90°C (Prevents condensation of vaporized solvents)

  • Transfer Line Temperature: 105°C

  • Vial Equilibration Time: 60 minutes (Ensures complete liquid-gas thermodynamic equilibrium)

  • Injection Volume: 1.0 mL vapor

Step 4: GC-FID Parameters

  • Column: DB-624 (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m × 0.32 mm ID, 1.8 µm film thickness. (This mid-polarity phase is the authoritative standard for resolving complex solvent mixtures).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet: Split mode, 5:1 ratio, at 140°C.

  • Oven Program: 40°C (hold for 20 min), ramp at 10°C/min to 240°C (hold for 20 min to bake out any trace DMSO).

  • Detector: FID at 250°C.

Workflow Visualization

G N1 Solid Matrix: 4-Hydroxyphenyl 4-allyloxybenzoate N2 Dissolution in DMSO (High-Boiling Diluent) N1->N2 Weigh & Transfer N3 Headspace Incubation (80°C for 60 min) N2->N3 Seal in HS Vial N4 Liquid-Gas Partitioning (Volatiles enter vapor phase) N3->N4 Thermodynamic Eq. N5 Vapor Sampling via Heated Transfer Line N4->N5 Pressurize & Extract N6 GC Separation (DB-624 Column) N5->N6 Carrier Gas (He) N7 FID Detection & Data Analysis N6->N7 Elution

Fig 1: Thermodynamic partitioning and analytical workflow for HS-GC-FID residual solvent analysis.

Conclusion

For the analysis of residual solvents in high-boiling, complex matrices like 4-hydroxyphenyl 4-allyloxybenzoate, Headspace GC-FID is unequivocally the superior technique. By leveraging thermodynamic partitioning, it entirely circumvents the severe matrix interference and instrument fouling inherent to direct injection methods. When paired with a mid-polarity DB-624 column and DMSO as a diluent, this protocol provides a robust, highly sensitive, and fully compliant framework for pharmaceutical and materials science laboratories.

References

  • Hu, J.-S., Zhang, B.-Y., Jia, Y.-G., & Chen, S. (2003). "Side-Chain Cholesteric Liquid Crystalline Elastomers Derived from a Mesogenic Cross-Linking Agent." Macromolecules, American Chemical Society. URL:[Link]

  • U.S. Pharmacopeia. (2019). "<467> Residual Solvents - USP-NF." Pharmacopeial Forum. URL:[Link]

  • Element Materials Technology. (2022). "Residual Solvents Testing – USP 467 & ICH Q3C Services." URL:[Link]

  • Agilent Technologies. (2016). "Analysis of USP <467> Residual Solvents using Agilent J&W DB‑WAX Ultra Inert Capillary GC Columns." Agilent Application Notes. URL:[Link]

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